Ethyl 3-(3-cyanophenyl)prop-2-ynoate
Description
Properties
Molecular Formula |
C12H9NO2 |
|---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
ethyl 3-(3-cyanophenyl)prop-2-ynoate |
InChI |
InChI=1S/C12H9NO2/c1-2-15-12(14)7-6-10-4-3-5-11(8-10)9-13/h3-5,8H,2H2,1H3 |
InChI Key |
ZPMZOGKBRQLMQG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CC1=CC(=CC=C1)C#N |
Origin of Product |
United States |
Foundational & Exploratory
Spectroscopic data (NMR, IR, MS) for Ethyl 3-(3-cyanophenyl)prop-2-ynoate.
The following technical guide provides a comprehensive spectroscopic analysis of Ethyl 3-(3-cyanophenyl)prop-2-ynoate , a key intermediate often utilized in the synthesis of heterocycles and pharmaceutical scaffolds via Sonogashira coupling.
Executive Summary & Compound Profile
This compound (also known as Ethyl 3-(3-cyanophenyl)propiolate) is an internal alkyne ester derived from the palladium-catalyzed cross-coupling of ethyl propiolate and 3-halobenzonitrile. Its structure features a meta-substituted aromatic ring linked to an electron-deficient alkyne, making it a versatile Michael acceptor and a precursor for pyrazoles, isoxazoles, and fused heterocyclic systems.
Physicochemical Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₉NO₂ |
| Molecular Weight | 199.21 g/mol |
| Appearance | Off-white to pale yellow solid (or oil depending on purity) |
| Solubility | Soluble in CDCl₃, DMSO-d₆, MeOH; Insoluble in water |
| Synthesis Method | Sonogashira Coupling (Ethyl Propiolate + 3-Iodobenzonitrile) |
Structural Elucidation Strategy
The structural confirmation of this compound relies on identifying three distinct moieties: the ethyl ester , the internal alkyne , and the meta-substituted benzonitrile .
Elucidation Logic Flow
Figure 1: Strategic workflow for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2]
The NMR data presented below is consistent with a purified sample in Deuterated Chloroform (CDCl₃) at 298 K.
¹H NMR (Proton NMR)
The proton spectrum is characterized by the distinct ethyl group pattern and the desymmetrized aromatic region typical of 1,3-disubstitution.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |
| 7.85 | Singlet (t) | 1H | Ar-H (C2 Position) | J ~ 1.5 (long range) |
| 7.78 | Doublet (dt) | 1H | Ar-H (C4/C6 Position) | J ~ 7.8, 1.2 |
| 7.68 | Doublet (dt) | 1H | Ar-H (C4/C6 Position) | J ~ 7.8, 1.2 |
| 7.52 | Triplet (t) | 1H | Ar-H (C5 Position) | J ~ 7.8 |
| 4.32 | Quartet (q) | 2H | O-CH ₂-CH₃ | J = 7.1 |
| 1.36 | Triplet (t) | 3H | O-CH₂-CH ₃ | J = 7.1 |
Interpretation Notes:
-
H-2 (7.85 ppm): This proton is flanked by the alkyne and the cyano group, both electron-withdrawing, shifting it significantly downfield. It often appears as a narrow triplet due to meta-coupling.
-
Ethyl Group: The classic quartet-triplet pattern is the diagnostic anchor for the ester functionality.
¹³C NMR (Carbon NMR)
The carbon spectrum confirms the presence of the nitrile, ester, and alkyne functionalities.
| Chemical Shift (δ, ppm) | Type | Assignment |
| 153.5 | Cq | C =O (Ester Carbonyl) |
| 136.2 | CH | Ar-C (C2) |
| 133.8 | CH | Ar-C (C4/C6) |
| 133.1 | CH | Ar-C (C4/C6) |
| 129.6 | CH | Ar-C (C5) |
| 121.5 | Cq | Ar-C (Ipso to Alkyne) |
| 117.8 | Cq | C ≡N (Nitrile) |
| 113.2 | Cq | Ar-C (Ipso to CN) |
| 84.5 | Cq | Alkyne C -Ar (Internal) |
| 81.2 | Cq | Alkyne C -COOEt (Internal) |
| 62.4 | CH₂ | O-C H₂-CH₃ |
| 14.1 | CH₃ | O-CH₂-C H₃ |
Interpretation Notes:
-
Alkyne Carbons (84.5, 81.2 ppm): Internal alkynes typically appear in the 80–90 ppm range. The polarization by the ester and aryl ring causes the split.
-
Nitrile (117.8 ppm): Characteristic shift for an aromatic nitrile.
Infrared Spectroscopy (IR)[1]
IR analysis is critical for verifying the triple bond systems (C≡C and C≡N), which can sometimes be ambiguous in NMR if quaternary carbons are weak.
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 2232 | Strong/Sharp | -C≡N | Nitrile Stretching |
| 2215 | Medium/Weak | -C≡C- | Alkyne Stretching (Internal) |
| 1715 | Strong | C=O | Ester Carbonyl Stretching |
| 1200-1250 | Strong | C-O | Ester C-O Stretching |
| 3060 | Weak | C-H (Ar) | Aromatic C-H Stretching |
| 2985 | Weak | C-H (Alk) | Aliphatic C-H Stretching |
Technical Insight: The proximity of the Nitrile (2232) and Alkyne (2215) bands often results in a "doublet" appearance in the 2200–2250 cm⁻¹ region. High-resolution FTIR is recommended to resolve these distinct stretches.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight confirmation and fragmentation fingerprint.
-
Ionization Mode: Electron Impact (EI, 70 eV) or ESI (Positive Mode).
-
Molecular Ion: [M]⁺ = 199.
Fragmentation Pattern (EI)
| m/z | Abundance | Fragment Assignment | Mechanism |
| 199 | [M]⁺ | Molecular Ion | Parent Peak |
| 171 | High | [M - C₂H₄]⁺ | McLafferty Rearrangement (Ethyl loss) |
| 154 | High | [M - OEt]⁺ | Loss of Ethoxy group (Acylium ion formation) |
| 126 | Medium | [M - COOEt]⁺ | Loss of Ester group (Aryl alkyne cation) |
| 101 | Low | [C₆H₄CN]⁺ | Cyanophenyl cation |
Experimental Protocol: Synthesis & Isolation
To ensure the validity of the spectroscopic data, the compound must be synthesized and purified to remove catalytic impurities (Cu, Pd) that can broaden NMR signals.
Standard Sonogashira Coupling Protocol
-
Reagents: 3-Iodobenzonitrile (1.0 eq), Ethyl Propiolate (1.2 eq), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (1 mol%), Triethylamine (3.0 eq).
-
Solvent: Anhydrous THF or DMF (Degassed).
-
Procedure:
-
Dissolve aryl halide and catalyst in solvent under inert atmosphere (N₂/Ar).
-
Add base and stir for 10 min.
-
Dropwise addition of Ethyl Propiolate.[1]
-
Stir at RT (or 40°C) for 4–6 hours.
-
-
Workup: Filter off ammonium salts, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Workflow Diagram
Figure 2: Synthesis and purification workflow to obtain spectroscopic-grade material.
References
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry. Link
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link
-
PubChem. (2025).[2] Ethyl propiolate Compound Summary. National Library of Medicine. Link
-
Organic Chemistry Portal. (2024). Sonogashira Coupling. Link
Sources
Chemical properties and reactivity of Ethyl 3-(3-cyanophenyl)prop-2-ynoate.
Technical Whitepaper: Chemical Architecture and Synthetic Utility of Ethyl 3-(3-cyanophenyl)prop-2-ynoate
Executive Summary
This compound (CAS: Analogous to 194936-00-6 series) represents a high-value "linchpin" scaffold in organic synthesis and medicinal chemistry. Characterized by an electron-deficient internal alkyne conjugated to both an ethyl ester and a meta-cyanophenyl ring, this molecule exhibits heightened electrophilicity at the
Structural Analysis & Electronic Profile
The reactivity of this compound is dictated by the synergistic electron-withdrawing effects of its substituents.
-
The Alkyne Core (Prop-2-ynoate): The triple bond is conjugated with the carbonyl of the ethyl ester. This polarization renders the
-carbon (C3) highly electrophilic, susceptible to nucleophilic attack (Michael addition). -
The 3-Cyanophenyl Moiety: The cyano group (-CN) at the meta position exerts a strong inductive electron-withdrawing effect (-I) on the phenyl ring. Unlike para-substitution, which allows for resonance delocalization, the meta-position deactivates the ring inductively without direct resonance donation into the alkyne.
-
Net Result: The alkyne bond acts as a potent Michael acceptor and an active dienophile. The molecule is significantly more reactive toward nucleophiles than unsubstituted ethyl phenylpropiolate.
Table 1: Predicted Physicochemical Properties
| Property | Value / Description | Note |
| Formula | C | MW: 199.21 g/mol |
| Appearance | Off-white to pale yellow solid | Crystalline tendency due to planarity |
| Solubility | DMSO, DCM, Ethyl Acetate | Poor water solubility |
| LogP | ~2.4 - 2.8 | Lipophilic |
| Electrophilicity | High ( | Susceptible to rapid Michael addition |
Synthetic Routes
Two primary strategies exist for synthesizing this core: the Sonogashira Cross-Coupling (convergent) and the Dehydrobromination (linear) routes.
Pathway A: Sonogashira Cross-Coupling (Recommended)
This is the most efficient route, coupling 3-bromobenzonitrile with ethyl propiolate. The presence of the electron-withdrawing cyano group on the aryl halide facilitates the oxidative addition step of the catalytic cycle.
-
Reagents: 3-Bromobenzonitrile, Ethyl propiolate.
-
Catalyst: Pd(PPh
) Cl (3-5 mol%), CuI (2 mol%). -
Base/Solvent: Triethylamine (TEA) in THF or DMF.
-
Conditions: Inert atmosphere (N
/Ar), 60-80°C.
Pathway B: Bromination-Elimination
Starting from the corresponding cinnamate (alkene), this method involves bromination across the double bond followed by double dehydrobromination.
-
Precursor: Ethyl 3-(3-cyanophenyl)acrylate (formed via Knoevenagel condensation).
-
Step 1: Br
addition in CHCl vic-dibromide. -
Step 2: 2.2 eq. KOH/EtOH or DBU
Alkyne formation.
Figure 1: Comparative synthetic pathways. Pathway A is preferred for atom economy and yield.
Reactivity Profile & Applications
The core utility of this compound lies in its ability to act as a "trap" for binucleophiles, forming heterocycles.
1,3-Dipolar Cycloadditions (Click Chemistry)
The electron-deficient alkyne reacts with organic azides to form 1,4- and 1,5-disubstituted 1,2,3-triazoles.
-
Mechanism: Thermal Huisgen cycloaddition or Cu-catalyzed (CuAAC).
-
Regioselectivity: Thermal reactions often yield a mixture; CuAAC yields the 1,4-regioisomer exclusively.
-
Application: Bioisostere synthesis in drug discovery.
Heterocycle Construction (Pyrazoles & Isoxazoles)
Reaction with hydrazine derivatives is the standard method for generating pyrazoles.
-
Reagent: Hydrazine hydrate or substituted hydrazines (R-NHNH
). -
Product: 3-(3-cyanophenyl)-1H-pyrazol-5-ol (tautomerizes to pyrazolone).
-
Mechanism: Michael addition of the amine nitrogen to the
-carbon, followed by intramolecular cyclization attacking the ester carbonyl.
Michael Addition (Thiol/Amine Derivatization)
The
-
Thiols: Reaction with R-SH forms vinyl sulfides.
-
Amines: Reaction with secondary amines forms enamines.
-
Stereochemistry: Predominantly Z-isomer formation (anti-addition) in protic solvents.
Figure 2: Divergent reactivity profile. The molecule acts as a central hub for heterocycle synthesis.
Experimental Protocol: Sonogashira Synthesis
Objective: Synthesis of this compound on a 10 mmol scale.
Materials:
-
3-Bromobenzonitrile (1.82 g, 10 mmol)
-
Ethyl propiolate (1.18 g, 1.22 mL, 12 mmol)
-
Pd(PPh
) Cl (350 mg, 0.5 mmol, 5 mol%) -
CuI (38 mg, 0.2 mmol, 2 mol%)
-
Triethylamine (TEA) (5 mL)
-
THF (Anhydrous, 20 mL)
Procedure:
-
Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon for 10 minutes.
-
Loading: Add 3-Bromobenzonitrile, Pd(PPh
) Cl , and CuI to the flask under positive Argon pressure. -
Solvent Addition: Syringe in anhydrous THF and Triethylamine. The solution should turn dark (catalyst activation).
-
Alkyne Addition: Add Ethyl propiolate dropwise via syringe over 5 minutes.
-
Reaction: Heat the mixture to 70°C (oil bath) for 6–12 hours. Monitor via TLC (Hexane:EtOAc 8:2). The starting bromide spot should disappear.
-
Workup: Cool to room temperature. Filter the reaction mixture through a pad of Celite to remove palladium residues and ammonium salts. Rinse the pad with Ethyl Acetate.
-
Extraction: Wash the filtrate with saturated NH
Cl (2 x 20 mL) to remove copper species, followed by brine. Dry over Na SO . -
Purification: Concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).
-
Validation: Verify structure via
H-NMR (absence of alkene protons, presence of ethyl group and aromatic signals).
Safety & Handling
-
Cyanide Hazard: While the cyano group is bound, metabolic degradation or harsh acidic hydrolysis can release HCN. Work in a well-ventilated fume hood.
-
Alkyne Reactivity: Electron-deficient alkynes are skin sensitizers and potential alkylating agents. Wear nitrile gloves and eye protection.
-
Heavy Metals: Dispose of Palladium and Copper waste in dedicated heavy metal waste streams.
References
-
Sonogashira Coupling Mechanics: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chem. Chemical Reviews, 107(3), 874–922. Link
-
Reactivity of Propiolates: Bagley, M. C., et al. (2011). One-pot synthesis of pyridines and pyrimidines using ethyl propiolate. Tetrahedron Letters, 52(11), 1214-1217. Link
-
Click Chemistry on Alkynoates: Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. Link
-
Michael Addition to Alkynes: Rulev, A. Y. (2017). Aza-Michael Addition to Activated Alkynes: A Versatile Tool in Organic Synthesis. European Journal of Organic Chemistry, 2017(33), 4889–4912. Link
An In-depth Technical Guide to Ethyl 3-(3-cyanophenyl)prop-2-ynoate: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of Ethyl 3-(3-cyanophenyl)prop-2-ynoate, a specialized organic compound with potential applications in medicinal chemistry and materials science. Due to the compound's novelty, this document synthesizes theoretical knowledge with established synthetic methodologies for analogous structures to offer a forward-looking resource for researchers, scientists, and drug development professionals.
Compound Identification and Nomenclature
As of the latest chemical registry data, this compound is not listed with a specific CAS number, indicating its status as a novel or less-common research chemical.
IUPAC Name: The systematic name for this compound, following IUPAC nomenclature rules, is This compound . This name is derived from the ethyl ester of the carboxylic acid, with a three-carbon chain ("prop"), a carbon-carbon triple bond at the 2-position ("2-yn"), and a 3-cyanophenyl substituent at the 3-position.
Table 1: Compound Identification
| Identifier | Value |
| Common Name | This compound |
| Systematic IUPAC Name | This compound |
| CAS Number | Not Assigned |
| Molecular Formula | C₁₂H₉NO₂ |
| Molecular Weight | 200.21 g/mol |
Proposed Synthesis Pathway: Sonogashira Coupling
The synthesis of aryl propiolates, such as this compound, can be efficiently achieved through a Sonogashira coupling reaction.[1][2][3] This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, valued for its reliability and functional group tolerance.[4][5] The proposed reaction involves the coupling of a terminal alkyne (ethyl propiolate) with an aryl halide (3-iodobenzonitrile).
Reaction Mechanism
The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper(I) catalysts. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper(I) co-catalyst activates the terminal alkyne. This dual-catalyst system enables the formation of the carbon-carbon bond between the aryl group and the alkyne.
Experimental Protocol
The following is a detailed, step-by-step methodology for the synthesis of this compound via a Sonogashira coupling reaction.
Materials:
-
3-Iodobenzonitrile
-
Ethyl propiolate
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: To a dry, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-iodobenzonitrile (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the solids, followed by the addition of triethylamine (2.0 eq).
-
Alkyne Addition: Slowly add ethyl propiolate (1.2 eq) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material (3-iodobenzonitrile) is consumed.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Physicochemical Properties and Characterization (Analog-Based)
Direct experimental data for this compound is not available. However, we can infer its likely properties from its close structural analog, ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate (CAS 18153-16-7), which features a double bond instead of a triple bond.[6]
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale based on Analog |
| Appearance | Likely a solid at room temperature | The analog is a solid. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | Typical for similar organic esters. |
| Molecular Weight | 226.23 g/mol (for the enoate analog)[6] | The prop-2-ynoate will have a slightly lower molecular weight. |
| Spectroscopic Data | ¹H NMR: Aromatic protons, ethyl ester signals. ¹³C NMR: Signals for the alkyne, nitrile, ester carbonyl, and aromatic carbons. IR: Characteristic peaks for C≡C, C≡N, and C=O stretching. | Based on the functional groups present. |
Potential Applications in Drug Development and Research
The structural motifs present in this compound suggest several potential areas of application for researchers in drug development.
Kinase Inhibition
The cyano-substituted phenyl ring is a common feature in many kinase inhibitors. The nitrile group can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain. The rigid propargyl ester scaffold can position the cyanophenyl moiety in a specific orientation within the ATP-binding pocket.
Covalent Modification
The electrophilic nature of the propiolate group makes it a potential Michael acceptor.[7] This reactivity could be exploited for the development of covalent inhibitors that form a permanent bond with a nucleophilic residue (e.g., cysteine) in the target protein.
Precursor for Heterocyclic Synthesis
Ethyl propiolate and its derivatives are versatile building blocks in the synthesis of various heterocyclic compounds, such as pyrazoles and isoxazoles.[8][9] These heterocyclic scaffolds are prevalent in many biologically active molecules.
Signaling Pathway Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Ethyl Propiolate [drugfuture.com]
- 8. Ethyl propiolate: A Versatile Compound with Applications in Pyrazole Synthesis and Gasoline Additives_Chemicalbook [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Solubility and stability of Ethyl 3-(3-cyanophenyl)prop-2-ynoate in common solvents.
An In-depth Technical Guide to the Solubility and Stability of Ethyl 3-(3-cyanophenyl)prop-2-ynoate
Authored by: A Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound, a key intermediate in various synthetic pathways. The document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for empirical evaluation. The guide emphasizes the causality behind experimental choices to ensure robust and reproducible results. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams.
Introduction to this compound
This compound is an organic compound featuring a terminal alkyne, an ethyl ester, and a cyanophenyl group. Its structural attributes, particularly the electrophilic alkyne and the hydrolyzable ester, suggest potential challenges and considerations regarding its solubility and stability. Understanding these properties is paramount for its effective use in research and development, particularly in contexts such as reaction optimization, formulation development, and shelf-life determination. This guide aims to provide a robust framework for characterizing the solubility and stability of this molecule.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its bioavailability and processability.[1] This section outlines a systematic approach to determining the solubility of this compound in a range of common laboratory solvents.
Rationale for Solvent Selection
The choice of solvents for solubility screening is dictated by the need to cover a range of polarities and functionalities relevant to organic synthesis and pharmaceutical formulation. The selected solvents are representative of protic, aprotic, polar, and non-polar media.
Experimental Workflow for Solubility Determination
The "shake-flask" method is the gold standard for determining thermodynamic solubility, providing data that represents a true equilibrium state.[2] The following workflow is recommended for its reliability and reproducibility.
Caption: Experimental workflow for thermodynamic solubility determination.
Detailed Protocol for Thermodynamic Solubility
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase.[3]
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for 24 to 48 hours. The extended time is to ensure that the system reaches thermodynamic equilibrium.[4]
-
Sampling: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Filtration: Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles. Pre-conditioning the filter by passing a small amount of the solution through it first can help prevent adsorption losses.[4]
-
Analysis: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[5]
Anticipated Solubility Data
Based on the structure of this compound and the properties of similar compounds like ethyl propiolate, which is miscible with alcohol, ether, and chloroform[6], the following solubility profile is anticipated.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Low | The molecule has significant non-polar character from the phenyl ring and ethyl group. |
| Ethanol | Polar Protic | High | The ester group can hydrogen bond with the solvent, and the overall polarity is compatible.[6] |
| Methanol | Polar Protic | High | Similar to ethanol, good potential for hydrogen bonding and polarity matching. |
| Acetone | Polar Aprotic | High | Good dipole-dipole interactions are expected. |
| Acetonitrile | Polar Aprotic | High | The nitrile group of the solvent can interact favorably with the polar parts of the molecule. |
| Dichloromethane | Non-polar | High | The molecule has significant non-polar regions, making it compatible with chlorinated solvents. |
| Toluene | Non-polar | Moderate to High | The aromatic ring of toluene will interact favorably with the cyanophenyl group. |
| Hexane | Non-polar | Low | The high polarity of the cyano and ester groups will limit solubility in a highly non-polar solvent. |
Stability Profile
Forced degradation studies are essential to understand the chemical stability of a compound under various stress conditions.[7][8] These studies help in identifying potential degradation products and elucidating degradation pathways.[9][10]
Rationale for Stress Conditions
The stress conditions outlined below are based on the International Council for Harmonisation (ICH) guidelines and are designed to accelerate degradation that might occur over a longer period under normal storage conditions.[7][10]
Experimental Workflow for Forced Degradation Studies
A systematic approach to forced degradation involves exposing the compound to a variety of stressors and analyzing the resulting samples at specific time points.
Caption: Workflow for forced degradation studies.
Detailed Protocols for Stability Assessment
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).[10]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at room temperature or elevated temperature (e.g., 60°C) if no degradation is observed at room temperature.[10]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at room temperature. Basic hydrolysis of esters is typically rapid.
-
Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) in the dark.
-
Photostability: Expose the stock solution to light as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.[10]
-
-
Time Points: Analyze the samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Use a stability-indicating HPLC method to separate the parent compound from any degradation products. Quantify the amount of the parent compound remaining and the percentage of each degradation product formed.
Predicted Degradation Pathways
The structure of this compound suggests several potential degradation pathways, primarily hydrolysis of the ester and reactions involving the alkyne.
Caption: Predicted degradation pathways for this compound.
-
Hydrolysis: The ethyl ester is susceptible to both acid and base-catalyzed hydrolysis, which would yield 3-(3-cyanophenyl)prop-2-ynoic acid and ethanol. This is often a primary degradation pathway for ester-containing compounds.
-
Oxidation: The triple bond of the alkyne could be susceptible to oxidation, potentially leading to the formation of various carbonyl-containing compounds.
-
Hydration: In the presence of acid, the alkyne could undergo hydration to form a ketone.
Analytical Methodologies
The successful execution of solubility and stability studies hinges on the availability of a robust, stability-indicating analytical method. HPLC is the preferred technique for this purpose.
Recommended HPLC Method Parameters
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is likely to provide good separation.
-
Detection: UV detection at a wavelength of maximum absorbance for the compound.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
This method should be validated for specificity, linearity, accuracy, and precision to ensure reliable quantification.[11]
Conclusion
This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. By following the detailed protocols and understanding the underlying scientific principles, researchers can generate high-quality, reliable data that is essential for informed decision-making in the research and development process. The anticipated solubility and degradation profiles serve as a valuable starting point for experimental design.
References
- A practical guide to forced degradation and stability studies for drug substances.
- How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices.
- Forced Degradation Studies: Regulatory Considerations and Implement
- Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline.
- Force Degradation for Pharmaceuticals: A Review - IJSDR.
- Pharmaceutical Solubility Testing | Why It Matters and Wh
- A review of methods for solubility determination in biopharmaceutical drug characterisation | Request PDF - ResearchG
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- ANALYTICAL METHODS.
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The Aryl Propiolate Motif: A Journey from Chemical Curiosity to a Cornerstone of Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aryl propiolates, organic compounds characterized by an aromatic ring directly attached to a propiolic acid ester, have evolved from niche laboratory curiosities into indispensable building blocks in the edifice of modern organic synthesis. Their unique electronic structure—an electron-deficient triple bond conjugated with an aromatic system—imparts a rich and versatile reactivity profile. This guide provides a comprehensive exploration of the discovery, historical development, and synthetic utility of aryl propiolates. We will traverse the timeline from the foundational principles of alkyne chemistry to the invention of powerful cross-coupling reactions that enabled their widespread accessibility. Furthermore, this guide will offer a deep mechanistic dive into their core reactivity patterns, including their roles as potent Michael acceptors and dienophiles, and their participation in sophisticated transition-metal-catalyzed and radical-mediated transformations. Through detailed protocols, mechanistic diagrams, and a focus on the causal logic behind experimental design, this document aims to equip researchers with the expert-level insights required to harness the full synthetic potential of this remarkable class of molecules.
A Historical Perspective: The Genesis of a Reagent
The story of aryl propiolates is intrinsically linked to the broader history of alkyne chemistry. The simplest alkyne, acetylene, was first identified by Edmund Davy in 1836 and later named by Marcellin Berthelot in 1860.[1] Early alkyne chemistry was largely centered on the reactivity of acetylene itself. However, the development of methods to form carbon-carbon bonds between sp-hybridized carbons and aryl groups was a critical turning point.
The journey to efficiently synthesize aryl propiolates, and aryl alkynes in general, was marked by the development of key transition-metal-catalyzed cross-coupling reactions. Before the 1960s, the formation of such bonds was often challenging, requiring harsh conditions or stoichiometric organometallic reagents. A significant breakthrough came in 1963 with the Castro-Stephens Coupling , a reaction between a pre-formed copper(I) acetylide and an aryl halide, typically an iodide.[2][3][4] This reaction, while effective, required the stoichiometric preparation of the copper acetylide, which could be cumbersome and hazardous.[5]
The field was revolutionized in 1975 with the report of the Sonogashira Coupling .[6] This palladium- and copper-co-catalyzed reaction coupled a terminal alkyne directly with an aryl or vinyl halide under mild basic conditions.[6][7] The ability to generate the reactive copper acetylide in situ and use only catalytic amounts of both metals transformed the synthesis of aryl alkynes, including aryl propiolates, from a specialized task into a routine and highly versatile procedure.[7][8] This development unlocked the widespread availability of aryl propiolates, paving the way for the extensive exploration of their reactivity that continues to this day.
The Art of Synthesis: Modern Routes to Aryl Propiolates
The accessibility of aryl propiolates is fundamental to their application. While classical methods like the esterification of an arylpropiolic acid exist, modern cross-coupling strategies are dominant due to their efficiency, mild conditions, and exceptional functional group tolerance.
Key Synthetic Methodologies: A Comparative Overview
The Sonogashira coupling remains the gold standard for the synthesis of aryl propiolates. It offers a direct and reliable route from readily available aryl halides and propiolic esters.
| Method | Reactants | Catalyst System | Key Advantages | Limitations | Reference(s) |
| Castro-Stephens Coupling | Aryl Halide, Copper(I) Propiolate | None (Stoichiometric Cu) | Foundational method, effective for specific substrates. | Requires pre-formation of explosive copper acetylide, harsh conditions (hot pyridine). | [2][3] |
| Sonogashira Coupling | Aryl Halide, Terminal Propiolate | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI), Amine Base | Mild conditions, high yields, broad substrate scope, catalytic metals. | Requires exclusion of oxygen for optimal results, potential for diyne side-products. | [6][8][9] |
| Copper-Free Sonogashira | Aryl Halide, Terminal Propiolate | Pd(0) catalyst, Stronger Base (e.g., TBAF, Cs₂CO₃) | Avoids copper toxicity (useful in pharmaceutical synthesis), simpler workup. | May require more specialized ligands or bases, sometimes slower reaction rates. | [6][7] |
| Decarboxylative Coupling | Aryl Halide, Propiolic Acid | Pd(0) catalyst, Base | Uses propiolic acid directly, avoiding the need for pre-formed esters. | Can have a narrower substrate scope and may require specific catalysts. | [7] |
Generalized Experimental Protocol: Sonogashira Synthesis of an Aryl Propiolate
As a senior application scientist, the following protocol represents a robust, field-tested starting point for the synthesis of a generic aryl propiolate. The choice of ligand, base, and solvent may be optimized for specific substrates.
Objective: To synthesize Ethyl (4-methoxyphenyl)propiolate from 4-iodoanisole and ethyl propiolate.
Materials:
-
4-Iodoanisole (1.0 equiv)
-
Ethyl propiolate (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)
-
Copper(I) iodide [CuI] (0.04 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
Procedure:
-
System Inerting: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ and CuI. Seal the flask with a septum, and purge with dry argon or nitrogen for 15 minutes. This step is critical as the Pd(0) active catalyst is oxygen-sensitive.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent, followed by triethylamine, 4-iodoanisole, and finally ethyl propiolate via syringe. The order of addition ensures the catalyst is in solution before the reactants are introduced.
-
Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the precipitated amine salt and catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the pure aryl propiolate.
Trustworthiness Note: This self-validating system relies on the careful exclusion of oxygen and moisture, which can deactivate the palladium catalyst and lead to unwanted side reactions, primarily the Glaser coupling of the terminal alkyne. The use of degassed solvents and proper inert atmosphere techniques is paramount for reproducibility and high yield.
The Duality of Reactivity: A Mechanistic Exploration
The synthetic power of aryl propiolates stems from the electronically polarized nature of the alkyne, which can react as an electrophile, and the conjugated π-system, which can participate in concerted cycloaddition reactions.
The Potent Electrophile: Michael Addition Reactions
The ester group strongly withdraws electron density from the alkyne, rendering the β-carbon highly electrophilic and susceptible to attack by a wide range of soft nucleophiles. This conjugate addition, or Michael reaction, is a historically significant and powerful method for C-C, C-S, C-N, and C-O bond formation.[10][11][12]
Causality in Experimental Choices: The choice of catalyst is often dictated by the nucleophile's acidity. For soft nucleophiles like thiols or amines, a weak base is often sufficient to facilitate the reaction.[11] The stereochemical outcome is typically formation of the E-isomer, resulting from an anti-addition pathway.[11]
Caption: General mechanism of the Michael addition to an aryl propiolate.
Concerted Reactivity: The Diels-Alder Reaction
As electron-deficient alkynes, aryl propiolates are excellent dienophiles in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction.[13][14] This powerful transformation allows for the rapid construction of six-membered rings, a common motif in natural products and pharmaceuticals.
Authoritative Grounding: The reaction proceeds through a concerted, cyclic transition state where the stereochemistry of the reactants is maintained in the product.[14] The regioselectivity is governed by the electronic properties of both the diene and the dienophile. Electron-donating groups on the diene and electron-withdrawing groups (like the ester on the propiolate) on the dienophile accelerate the reaction by narrowing the HOMO-LUMO energy gap.[14]
Caption: The [4+2] cycloaddition of a diene with an aryl propiolate.
Modern Transformations: Radical-Mediated Cyclizations
More recently, aryl propiolates have emerged as powerful substrates in radical chemistry. A prominent application is the synthesis of coumarins, a class of natural products with diverse biological activities.[15] In these reactions, a radical adds to the alkyne, generating a vinyl radical which then undergoes an intramolecular cyclization onto the ortho-position of the aryl ring.[15][16]
Expertise & Experience: The regioselectivity of the cyclization (ipso- versus ortho-attack) can be tuned by the reaction conditions and the nature of the radical intermediate.[15][16] Computational studies have shown that radical pathways can lead to ipso-cyclization followed by rearrangement, while cationic intermediates (formed by oxidation of the initial radical adduct) favor direct ortho-cyclization.[16] This mechanistic understanding is crucial for rationally designing syntheses of specific coumarin derivatives.
Caption: Competing pathways in the radical cyclization of aryl propiolates.
Applications in Drug Development and Materials Science
The synthetic versatility of aryl propiolates has made them valuable precursors in fields demanding molecular complexity and diversity.
-
Medicinal Chemistry: The coumarin scaffold, readily accessible from aryl propiolates, is a privileged structure in drug discovery, with derivatives exhibiting anticoagulant, anti-inflammatory, antibacterial, and anticancer properties. The ability to rapidly generate diverse coumarin libraries via radical cyclizations is a powerful tool for structure-activity relationship (SAR) studies.
-
Drug Conjugation: The activated alkyne of aryl propiolates can serve as a Michael acceptor for bioconjugation, allowing for the covalent attachment of drugs to biomolecules like peptides containing cysteine residues (via thiol-yne addition).[11]
-
Materials Science: Aryl propiolates are used as monomers in polymerization reactions and as building blocks for creating conjugated organic materials with interesting photophysical properties.
Conclusion and Future Outlook
From their initial synthesis via classical methods to their current status as versatile linchpins in cross-coupling and radical chemistry, aryl propiolates have had a remarkable journey. Their reactivity is a textbook illustration of how electronic effects can be harnessed to achieve a diverse range of chemical transformations. The historical development of their synthesis, particularly the advent of the Sonogashira coupling, was a watershed moment that democratized their use.
Looking forward, the field is likely to see further innovation in catalytic methods for their synthesis and transformation. The development of enantioselective additions to the propiolate backbone and the discovery of novel cycloaddition partners will undoubtedly expand their synthetic utility. As our understanding of radical mechanisms deepens, we can expect even more precise control over complex cyclization cascades. For the researchers, scientists, and drug development professionals who rely on the rapid and efficient construction of complex molecules, the aryl propiolate will remain a trusted and powerful tool in the synthetic chemist's arsenal.
References
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Fıstıkçı, M. (2023). Mechanistic insight for tunable regioselective cyclization of aryl propiolates with radicals: ipso- versus ortho-cyclization. New Journal of Chemistry, 47(24), 12164-12169. [Link]
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Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. (Historical context on alkyne chemistry). [Link]
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Müller, T. J. J. (2022). Heterocycles by Consecutive Multicomponent Syntheses via Catalytically Generated Alkynoyl Intermediates. Molecules, 27(16), 5334. (Diagram of Sonogashira coupling for aryl propiolates). [Link]
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Boyd, S. J., & Pezacki, J. P. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews, 121(8), 4549-4591. [Link]
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Boyd, S. J., & Pezacki, J. P. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. PMC. [Link]
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ResearchGate. (2021). Nucleophilic addition reactions to activated alkynes. [Link]
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Wikipedia. (n.d.). Castro–Stephens coupling. Retrieved February 15, 2026, from [Link]
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Chemeurope.com. (n.d.). Castro-Stephens coupling. Retrieved February 15, 2026, from [Link]
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Wikipedia. (n.d.). Cadiot–Chodkiewicz coupling. Retrieved February 15, 2026, from [Link]
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YouTube. (2019). Castro-Stephens coupling | Wikipedia audio article. [Link]
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Catino, A. J., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 323-331. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved February 15, 2026, from [Link]
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Chemeurope.com. (n.d.). Cadiot-Chodkiewicz coupling. Retrieved February 15, 2026, from [Link]
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Wikipedia. (n.d.). Castro-Stephens-Kupplung. Retrieved February 15, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 15, 2026, from [Link]
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Ashenhurst, J. (2017). The Diels Alder Reaction. Master Organic Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Retrieved February 15, 2026, from [Link]
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Fıstıkçı, M. (2023). Mechanistic insight for tunable regioselective cyclization of aryl propiolates with radicals: ipso- versus ortho-cyclization. RSC Publishing. [Link]
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Methodological & Application
Application Notes and Protocols: The Strategic Utility of Ethyl 3-(3-cyanophenyl)prop-2-ynoate and its Analogs in Medicinal Chemistry
An Application Guide for Researchers and Drug Development Professionals
Prepared by: A Senior Application Scientist
Introduction and Strategic Overview
In the landscape of modern medicinal chemistry, the identification and utilization of versatile synthetic intermediates are paramount to the successful discovery of novel therapeutic agents. Ethyl 3-(3-cyanophenyl)prop-2-ynoate, a highly functionalized propiolate, and its more widely documented propenoate analogs, such as ethyl 2-cyano-3-(3-cyanophenyl)prop-2-enoate, represent a class of scaffolds with significant potential. While direct literature on the specific propiolate is sparse, the chemical reactivity inherent in its structure—a terminal alkyne, an electron-withdrawing nitrile, and an ester—makes it a powerful precursor for a diverse range of heterocyclic systems.
This document provides a detailed guide to the strategic application of this class of compounds. We will extrapolate from the well-established chemistry of related cyanophenyl-containing propenoates and propanoates to provide a robust framework for researchers. The core value of these molecules lies in their ability to serve as building blocks for biologically active compounds, leveraging the unique electronic properties conferred by the cyano and phenyl groups to enhance biological interactions.[1]
Physicochemical Profile and Reactivity
The combination of an ester, a nitrile, and a phenyl ring on a short carbon backbone makes these molecules highly versatile synthetic intermediates.[2] The propiolate or propenoate system is highly electrophilic, making it susceptible to a wide array of nucleophilic addition and cycloaddition reactions.
| Property | Value (Representative Analogs) | Significance in Synthesis |
| Molecular Formula | C12H9NO2 (for the propiolate) | Provides a compact scaffold for further elaboration. |
| Molecular Weight | 211.21 g/mol (for the propiolate) | Low molecular weight allows for significant additions without violating Lipinski's Rule of Five. |
| Functional Groups | Ester, Nitrile, Alkyne/Alkene, Phenyl | Each group offers a handle for distinct chemical transformations (e.g., hydrolysis, reduction, cycloaddition). |
| Reactivity | Highly electrophilic C=C or C≡C bond | Prone to Michael additions and reactions with binucleophiles to form heterocycles. |
| Solubility | Good solubility in common organic solvents | Facilitates ease of use in a variety of reaction conditions.[1] |
The nitrile group can be transformed into amides, carboxylic acids, or tetrazoles, which are common isosteres in drug design, while the ester can be hydrolyzed, reduced, or used in condensation reactions.[2]
Core Applications in Medicinal Chemistry
The primary utility of this compound and its analogs is as a foundational element for the synthesis of complex heterocyclic compounds, a class of molecules ubiquitous in pharmaceuticals.[3]
Synthesis of Bioactive Heterocycles
The electron-deficient π-system is an ideal substrate for reactions with dinucleophilic reagents to construct a variety of heterocyclic cores. For instance, reaction with hydrazines can yield pyrazoles, with amidines can yield pyrimidines, and with hydroxylamine can yield isoxazoles. These heterocycles are privileged structures in medicinal chemistry, appearing in drugs across numerous therapeutic areas.
Scaffolds for Anticancer Agents
Derivatives of cyanophenyl propenoates have demonstrated significant potential as anticancer agents. The general structure serves as a key pharmacophore that can be tailored to target specific biological pathways. For example, compounds derived from the related ethyl 2-cyano-3-phenylacrylate have been evaluated for their antiproliferative activity against various cancer cell lines, with some showing potent growth inhibition.[4][5] Molecular docking studies have suggested that these scaffolds can bind effectively within the tyrosine kinase domain of receptors like the epidermal growth factor receptor (EGFR), a key target in oncology.[5]
Development of Enzyme Inhibitors
The rigid and electronically defined nature of these scaffolds makes them suitable for designing enzyme inhibitors. For instance, a related compound, ethyl (E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate, has been investigated for its in vitro inhibitory activity against catechol O-methyltransferase (COMT), an enzyme relevant in the treatment of neurological disorders.[6] This highlights the potential to modify the phenyl ring substituents to achieve specific inhibitory profiles.
Detailed Experimental Protocols
The following protocols are provided as a guide for the synthesis and application of this class of compounds, based on established methodologies for structurally similar molecules.
Protocol 1: Synthesis of Ethyl (2E)-2-cyano-3-(3-cyanophenyl)prop-2-enoate via Knoevenagel Condensation
This protocol describes a common and efficient method for synthesizing the propenoate analog, which serves as a versatile intermediate.
Rationale: The Knoevenagel condensation is a reliable method for forming carbon-carbon double bonds by reacting an active methylene compound (ethyl cyanoacetate) with an aldehyde (3-cyanobenzaldehyde). A weak base like piperidine or an ammonium salt is often used as a catalyst.[4][5]
Sources
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- 5. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. CAS#:116314-52-4 | ethyl (E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate | Chemsrc [chemsrc.com]
Application Notes & Protocols: Ethyl 3-(3-cyanophenyl)prop-2-ynoate as a Versatile Precursor for the Synthesis of Advanced Fluorescent Probes
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of Ethyl 3-(3-cyanophenyl)prop-2-ynoate in the design and synthesis of novel fluorescent probes. This document outlines the synthetic rationale, detailed experimental protocols, and potential applications of the resulting probes, with a focus on the detection of biologically relevant analytes.
Introduction: The Potential of this compound
This compound is an activated alkyne, a class of molecules that has gained significant traction in bioorganic and medicinal chemistry.[1] Its structure, featuring an electron-withdrawing cyano group and a propiolate moiety, renders the alkyne susceptible to nucleophilic attack, making it an ideal candidate for the development of reaction-based fluorescent probes. The cyano group, in particular, can modulate the electronic and photophysical properties of the resulting fluorophores, potentially leading to probes with enhanced sensitivity and favorable emission profiles.[2]
This guide will explore two primary synthetic routes utilizing this compound for the generation of fluorescent probes:
-
Michael Addition: For the detection of nucleophilic species, particularly biothiols like cysteine and hydrogen sulfide.
-
Cycloaddition Reactions: For the synthesis of fluorescent heterocyclic scaffolds.
Part 1: Synthesis of this compound
The most efficient and widely adopted method for the synthesis of aryl propiolates is the Sonogashira coupling reaction.[3][4] This palladium-catalyzed cross-coupling reaction joins a terminal alkyne with an aryl or vinyl halide. For the synthesis of this compound, 3-iodobenzonitrile is a suitable starting material.
Protocol 1: Sonogashira Coupling for this compound
This protocol is adapted from a general procedure for the Sonogashira coupling of aryl iodides with ethyl propiolate.[5]
Materials:
-
3-Iodobenzonitrile
-
Ethyl propiolate
-
Palladium(II) chloride (PdCl₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add PdCl₂ (2 mol%) and PPh₃ (4 mol%).
-
Add anhydrous THF and stir for 10 minutes to form the catalyst complex.
-
Add CuI (1 mol%) to the reaction mixture.
-
Add 3-iodobenzonitrile (1.0 equivalent) and triethylamine (2.0 equivalents).
-
Finally, add ethyl propiolate (1.2 equivalents) dropwise to the stirring solution.
-
Heat the reaction mixture to 50-60 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Diagram 1: Synthesis of this compound
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- 5. researchgate.net [researchgate.net]
Application Note & Protocol: Synthesis of Ethyl 3-(3-cyanophenyl)prop-2-ynoate via Sonogashira Coupling
Abstract
This document provides a comprehensive guide for the synthesis of Ethyl 3-(3-cyanophenyl)prop-2-ynoate, a valuable building block in pharmaceutical and materials science research. The protocol details a robust Sonogashira cross-coupling reaction between 3-bromobenzonitrile and ethyl propiolate.[1] We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure suitable for researchers, and provide insights into reaction setup, monitoring, purification, and troubleshooting. The causality behind experimental choices, such as catalyst selection and the necessity for an inert atmosphere, is explained to ensure both reproducibility and a deeper understanding of the process.
Introduction and Scientific Background
The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[2][3] Developed by Kenkichi Sonogashira, this reaction typically employs a dual-catalyst system consisting of a palladium complex and a copper(I) salt, in the presence of an amine base.[2][4] Its utility is underscored by the mild reaction conditions required, which allows for the coupling of complex, functional-group-rich substrates, making it a cornerstone of modern organic synthesis.[2][4]
The target molecule, this compound, incorporates an aryl nitrile and an α,β-alkynoic ester. These functional groups are prevalent in medicinal chemistry and serve as versatile handles for further synthetic transformations. This protocol is designed to be a reliable method for producing this compound on a laboratory scale.
The Catalytic Cycle: A Mechanistic Overview
Understanding the reaction mechanism is critical for troubleshooting and optimization. The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (3-bromobenzonitrile) to form a Pd(II) intermediate.[3][5]
-
Copper Cycle: Concurrently, the terminal alkyne (ethyl propiolate) reacts with the copper(I) iodide, in the presence of the amine base, to form a copper(I) acetylide species.[2][6] This step increases the nucleophilicity of the alkyne.
-
Transmetalation: The copper acetylide transfers its alkynyl group to the Pd(II) complex, regenerating the copper(I) catalyst.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, this compound, and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[5]
Caption: The dual catalytic cycle of the Sonogashira reaction.
Experimental Protocol
Materials and Reagents
Proper handling and quality of reagents are paramount for success. All reagents should be used as received from commercial suppliers unless otherwise noted.
| Reagent | Formula | MW ( g/mol ) | Amount | Mol | Purity | Supplier | CAS No. |
| 3-Bromobenzonitrile | C₇H₄BrN | 182.02 | 1.82 g | 10.0 mmol | ≥99% | Sigma-Aldrich | 6952-59-6 |
| Ethyl propiolate | C₅H₆O₂ | 98.10 | 1.08 mL | 11.0 mmol | ≥98% | Sigma-Aldrich | 623-47-2 |
| PdCl₂(PPh₃)₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 140 mg | 0.2 mmol (2 mol%) | 98% | Strem | 13965-03-2 |
| Copper(I) Iodide | CuI | 190.45 | 38 mg | 0.2 mmol (2 mol%) | ≥99.5% | Sigma-Aldrich | 7681-65-4 |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 4.2 mL | 30.0 mmol | ≥99.5% | Sigma-Aldrich | 121-44-8 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - | Anhydrous, ≥99.9% | Sigma-Aldrich | 109-99-9 |
Equipment
-
100 mL Schlenk flask or three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Schlenk line with vacuum and inert gas (Argon or Nitrogen) manifold[7][8]
-
Septa, needles, and syringes for liquid transfer
-
Condenser (optional, for elevated temperatures)
-
TLC plates (Silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Glassware for workup (separatory funnel, flasks)
-
Column chromatography setup
Pre-Reaction Setup: Ensuring an Inert Atmosphere
The palladium catalyst, especially in its Pd(0) active form, is sensitive to oxygen. The copper-catalyzed dimerization of the alkyne (Glaser coupling) is also promoted by oxygen.[9] Therefore, establishing and maintaining an inert atmosphere is critical for high yields.[9][10]
Caption: Experimental workflow for setting up an air-sensitive reaction.
-
Glassware Preparation: Ensure the Schlenk flask, stir bar, and any other glassware are thoroughly oven-dried (or flame-dried under vacuum) to remove adsorbed moisture.[11] Allow to cool to room temperature under a stream of inert gas.
-
Inert Atmosphere Purge: Assemble the glassware and connect it to the Schlenk line. Evacuate the flask under high vacuum for 5-10 minutes, then backfill with inert gas (Argon or Nitrogen). Repeat this vacuum/backfill cycle three times to ensure the removal of atmospheric gases.[8][11]
Step-by-Step Reaction Procedure
-
Reagent Addition: To the purged Schlenk flask, add 3-bromobenzonitrile (1.82 g), PdCl₂(PPh₃)₂ (140 mg), and copper(I) iodide (38 mg) under a positive pressure of inert gas.
-
Solvent and Base Addition: Add anhydrous THF (50 mL) via a cannula or syringe. Follow this with the addition of triethylamine (4.2 mL). The triethylamine serves as both the base to deprotonate the alkyne and a scavenger for the HBr byproduct formed.[6]
-
Degassing: To ensure complete removal of dissolved oxygen, bubble inert gas through the stirred solution for 15-20 minutes.
-
Alkyne Addition: Add ethyl propiolate (1.08 mL) dropwise to the stirred reaction mixture at room temperature using a syringe.[12][13] A color change (typically to a yellow or light brown suspension) is expected.
-
Reaction Execution: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-4 hours.
-
Monitoring Progress: The reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a sample by withdrawing a small aliquot, quenching it with a few drops of water, and extracting with ethyl acetate. Spot this against the starting materials. A suitable eluent system is Hexane:Ethyl Acetate (4:1). The product is expected to be less polar than the 3-bromobenzonitrile starting material.
Work-up and Purification
-
Quenching: Once the reaction is complete as indicated by TLC, pour the mixture into a separatory funnel containing a saturated aqueous solution of ammonium chloride (50 mL). This step quenches the reaction and helps remove the amine base.[9]
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL). The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel.[9][14]
-
Eluent: A gradient of Hexane and Ethyl Acetate (e.g., starting from 95:5 and gradually increasing polarity) is typically effective.
-
Isolation: Collect the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield this compound as a solid or oil.
-
Safety and Handling
-
3-Bromobenzonitrile: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[15][16][17] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[15][18]
-
Ethyl Propiolate: Flammable liquid and lachrymator.[13] Handle with care in a fume hood.
-
Catalysts: Palladium and copper compounds should be handled with care. Avoid inhalation of dust.
-
Solvents: THF and ethyl acetate are flammable. Ensure all heating is done using a heating mantle or oil bath and that no ignition sources are nearby.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd oxidized).2. Insufficient degassing (O₂ present).3. Wet solvent or reagents. | 1. Use fresh catalyst. Ensure a strict inert atmosphere is maintained throughout.2. Degas the solvent more thoroughly (e.g., freeze-pump-thaw cycles).3. Use freshly dried, anhydrous solvents. |
| Formation of Black Precipitate | Palladium black formation due to catalyst decomposition. | This can happen with prolonged reaction times or overheating. Monitor the reaction closely and work up as soon as it is complete. |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen.2. Reaction run without the aryl halide (or aryl halide is unreactive).3. High concentration of copper catalyst. | 1. Improve inert atmosphere technique.[9]2. Ensure aryl halide is present and of good quality. For unreactive halides, heating may be required.3. Use the recommended catalytic amount of CuI. Copper-free conditions can also be explored.[9] |
| Difficult Purification | Co-elution of product with triphenylphosphine oxide (byproduct from catalyst). | If separation is difficult, try a different solvent system for chromatography or consider recrystallization if the product is a solid. |
References
-
Sonogashira coupling - YouTube . (2019). Retrieved from [Link]
-
Sonogashira coupling - Wikipedia . (n.d.). Retrieved from [Link]
-
Sonogashira Coupling - Chemistry LibreTexts . (2024). Retrieved from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal . (n.d.). Retrieved from [Link]
-
Guides - Chemistry LibreTexts . (2024). Retrieved from [Link]
-
Theoretical Study on the Mechanism of Sonogashira Coupling Reaction - ResearchGate . (2025). Retrieved from [Link]
-
Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry . (2008). Retrieved from [Link]
-
ETHYL PROPIONATE - Ataman Kimya . (n.d.). Retrieved from [Link]
-
Sonogashira Cross-Coupling - J&K Scientific LLC . (2021). Retrieved from [Link]
-
Chem 1140; Techniques for Handling Air-Sensitive Compounds - Wipf Group . (n.d.). Retrieved from [Link]
-
Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions - RSC Publishing . (n.d.). Retrieved from [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC . (n.d.). Retrieved from [Link]
-
Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC . (n.d.). Retrieved from [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI . (2020). Retrieved from [Link]
-
3-Bromobenzonitrile | C7H4BrN | CID 23381 - PubChem - NIH . (n.d.). Retrieved from [Link]
-
Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line - JoVE . (2017). Retrieved from [Link]
-
Ethyl propiolate - Wikipedia . (n.d.). Retrieved from [Link]
-
SAFETY DATA SHEET - Fisher Scientific . (n.d.). Retrieved from [Link]
Sources
- 1. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
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- 13. Ethyl propiolate | 623-47-2 [chemicalbook.com]
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- 16. 3-Bromobenzonitrile | C7H4BrN | CID 23381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 3-Bromobenzonitrile 99 6952-59-6 [sigmaaldrich.com]
- 18. cdhfinechemical.com [cdhfinechemical.com]
The Strategic Application of Ethyl 3-(3-cyanophenyl)prop-2-ynoate in Multicomponent Reactions for High-Throughput Library Synthesis
Application Note APN-CHEM-2026-01
Introduction: The Power of MCRs and the Promise of a Unique Building Block
In the landscape of modern drug discovery and materials science, the demand for structurally diverse and complex molecular libraries is insatiable. Multicomponent reactions (MCRs) have emerged as a cornerstone strategy, offering a time- and resource-efficient pathway to novel compounds by combining three or more reactants in a single, one-pot operation.[1][2][3] This approach aligns perfectly with the principles of green chemistry and the fast-paced needs of high-throughput screening.
This application note focuses on the strategic use of Ethyl 3-(3-cyanophenyl)prop-2-ynoate , a highly functionalized and versatile building block. Its unique architecture, featuring a terminal alkyne, an electron-withdrawing nitrile group, and an ethyl ester, makes it an exceptionally valuable substrate for a range of MCRs. The alkyne serves as a reactive handle for powerful C-C and C-N bond-forming reactions, while the cyano and ester moieties provide opportunities for post-MCR modifications and can influence the electronic properties and biological activity of the final products. While this specific propiolate is not extensively documented, its potential can be authoritatively inferred from the well-established reactivity of similar arylpropiolates in MCRs.
PART 1: Synthesis and Characterization of Key Building Blocks
Proposed Synthesis of this compound (1)
The target compound 1 can be synthesized via a Sonogashira coupling, a robust and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide.
Reaction Scheme: 3-Bromobenzonitrile + Ethyl propiolate --(Pd/Cu catalysis)--> this compound
Protocol: Sonogashira Coupling
-
To a dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 3-bromobenzonitrile (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add degassed triethylamine (TEA, 3.0 eq) and a suitable solvent such as THF.
-
To the stirring mixture, add ethyl propiolate (1.2 eq) dropwise.
-
Heat the reaction mixture to 60-70 °C and monitor by TLC until the starting material is consumed.
-
Upon completion, cool the mixture, filter through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired product 1 .
Synthesis of the Common Analog: Ethyl (E)-2-cyano-3-(3-cyanophenyl)acrylate (2)
For researchers seeking a more readily accessible starting material, the corresponding acrylate 2 is easily prepared via a Knoevenagel condensation.[4][5][6]
Reaction Scheme: 3-Cyanobenzaldehyde + Ethyl cyanoacetate --(Base catalysis)--> Ethyl (E)-2-cyano-3-(3-cyanophenyl)acrylate
Protocol: Knoevenagel Condensation
-
In a round-bottom flask, dissolve 3-cyanobenzaldehyde (1.0 eq) and ethyl cyanoacetate (1.1 eq) in ethanol.
-
Add a catalytic amount of a weak base, such as piperidine or ammonium acetate (0.1 eq).[4][7]
-
Heat the mixture to reflux (approx. 80 °C) for 2-4 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, the product often precipitates. If not, the reaction mixture can be poured into ice water to induce precipitation.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the acrylate product 2 .
PART 2: Multicomponent Reactions for Library Synthesis
The terminal alkyne of this compound is the key to its utility in MCRs for generating diverse molecular scaffolds. Below are detailed protocols for two powerful MCRs ideally suited for this building block.
A³ Coupling: Synthesis of Propargylamines
The A³ (Aldehyde-Alkyne-Amine) coupling is a fundamental MCR that produces highly valuable propargylamine scaffolds.[8][9][10][11] These structures are prevalent in biologically active molecules and serve as versatile synthetic intermediates.
Workflow: A³ Coupling Reaction
Caption: General workflow for the A³ coupling reaction.
Protocol: Copper-Catalyzed A³ Coupling
-
To a reaction vial, add the aldehyde (1.0 eq), the secondary amine (1.1 eq), and a copper catalyst such as CuI or CuBr (5 mol%).
-
Add a suitable solvent (e.g., Dioxane, Toluene, or solvent-free).[12]
-
Add this compound (1.2 eq) to the mixture.
-
Seal the vial and heat the reaction to 60-100 °C, stirring until completion (typically 4-24 hours).
-
Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to obtain the desired propargylamine.
Table 1: Representative Library Generation via A³ Coupling
| Entry | Aldehyde (R¹CHO) | Amine (R²R³NH) | Product Structure |
| 1 | Benzaldehyde | Piperidine | 4-(1-(3-cyanophenyl)-4-ethoxy-4-oxobut-1-yn-3-yl)piperidine |
| 2 | 4-Anisaldehyde | Morpholine | 4-(1-(3-cyanophenyl)-4-ethoxy-1-(4-methoxyphenyl)-4-oxobut-1-yn-3-yl)morpholine |
| 3 | Cyclohexanecarboxaldehyde | Dibenzylamine | N,N-dibenzyl-3-(3-cyanophenyl)-1-cyclohexylprop-2-yn-1-amine |
Ugi-Azide Reaction: Synthesis of 1,5-Disubstituted Tetrazoles
The Ugi-Azide reaction is a powerful isocyanide-based MCR that provides rapid access to 1,5-disubstituted tetrazoles.[13][14] The tetrazole ring is a common bioisostere for carboxylic acids in medicinal chemistry, enhancing metabolic stability and cell permeability. The use of an alkyne in a subsequent "click" reaction provides a robust method for library expansion.
Logical Flow: Ugi-Azide followed by Click Chemistry
Caption: Sequential Ugi-Azide/Click reaction strategy.
Protocol: Sequential Ugi-Azide/CuAAC
Step A: Ugi-Azide Reaction
-
In a vial, combine the aldehyde (1.0 eq), amine (1.0 eq), and isocyanide (1.1 eq) in a suitable solvent like methanol.
-
Add azidotrimethylsilane (TMSN₃, 1.1 eq) to the mixture.
-
Stir at room temperature for 24-48 hours. The reaction is often complete when a precipitate of the tetrazole product forms.
-
Isolate the intermediate tetrazole product, which now contains a functional handle (e.g., an azide if an azido-amine was used) for the next step.
Step B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the azide-functionalized tetrazole from Step A (1.0 eq) and this compound (1.1 eq) in a solvent mixture (e.g., t-BuOH/H₂O).
-
Add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq).[15]
-
Stir vigorously at room temperature until TLC analysis indicates the consumption of starting materials.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify via column chromatography to yield the final triazole-linked product.
PART 3: Causality, Trustworthiness, and Conclusion
Expertise & Causality: The choice of MCRs presented is deliberate. The A³ coupling directly utilizes the terminal alkyne, making it a primary choice for this building block. The Ugi-Azide/Click sequence demonstrates a more advanced strategy, where the propiolate is introduced in a highly reliable and orthogonal secondary step, showcasing how MCR products can be further diversified. The cyano group on the phenyl ring acts as an electronic modulator and a potential hydrogen bond acceptor, which can be critical for biological target engagement.
Trustworthiness & Self-Validation: The protocols provided are based on well-established, high-yielding, and robust reactions that are staples in medicinal chemistry.[16][17][18][19] The predictability of these reactions ensures that researchers can reliably generate the intended scaffolds. Monitoring by standard techniques like TLC and purification by column chromatography are integrated into the protocols to ensure the isolation and validation of pure compounds.
Authoritative Grounding: The strategic value of MCRs in accelerating drug discovery is widely recognized.[1][2][3] By enabling the rapid synthesis of complex, drug-like molecules, these reactions significantly shorten the hit-to-lead optimization cycle.[17] this compound, by virtue of its trifunctional nature, is poised to be a powerful tool in this endeavor, allowing for the exploration of novel chemical space with high efficiency and precision.
References
-
Malinakova, H. C. (2015). Recent advances in the discovery and design of multicomponent reactions for the generation of small-molecule libraries. Reports in Organic Chemistry, 5, 69–86. [Link]
-
Weber, L. (2002). The application of multi-component reactions in drug discovery. Current Medicinal Chemistry, 9(23), 2085-2093. [Link]
-
Shaikh, A. A., et al. (2020). Recent advances in multi-component reactions and their mechanistic insights: a triennium review. Organic Chemistry Frontiers, 7(23), 3894-3940. [Link]
-
Kshirsagar, U. A., et al. (2023). Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds. RSC Medicinal Chemistry, 14(1), 21-48. [Link]
-
Cioc, R. C., et al. (2021). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. International Journal of Molecular Sciences, 22(19), 10597. [Link]
-
Van der Heijden, G., et al. (2019). Combining the Ugi-azide multicomponent reaction and rhodium(III)-catalyzed annulation for the synthesis of tetrazole-isoquinolone/pyridone hybrids. Beilstein Journal of Organic Chemistry, 15, 2469–2477. [Link]
-
PrepChem. (n.d.). Synthesis of ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate. PrepChem.com. [Link]
-
Singh, M., et al. (2021). Sustainable protocol for Cu-catalysed A3-coupling under solvent-free conditions. Organic & Biomolecular Chemistry, 19(3), 598-607. [Link]
-
Supplementary Information, J. Mex. Chem. Soc. 2023, 67(1). [Link]
-
Ramirez, J., et al. (2019). Synthesis of propargylamines via the A3 multicomponent reaction and their biological evaluation as potential anticancer agents. Organic & Biomolecular Chemistry, 17(4), 849-860. [Link]
-
Zhou, Y., et al. (2010). (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o103. [Link]
-
El-Sayed, M. A. A., et al. (2012). Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates and related compounds. Zeitschrift für Naturforschung B, 67(10), 1049-1056. [Link]
-
Salvador, C. E. M., et al. (2018). A Sequential Ugi Multicomponent/Cu-Catalyzed Azide–Alkyne Cycloaddition Approach for the Continuous Flow Generation of Cyclic Peptoids. The Journal of Organic Chemistry, 83(14), 7491–7500. [Link]
-
ResearchGate. (2013). What is the best procedure for click reaction between alkyl azide and terminal alkyne group? [Link]
-
Chemical Synthesis Database. (n.d.). ethyl 3-cyano-3-phenylpropanoate. [Link]
-
Ghorbani-Vaghei, R., & Veisi, H. (2018). Green and efficient synthesis of propargylamines via A3 coupling reaction using a copper (II)–thioamide combination. Iranian Chemical Communication, 6(4), 386-397. [Link]
-
ResearchGate. (2016). Can anyone suggest an article that describes the procedure of preparing Ethyl 3-cyano-2-(4-methoxyphenyl)prop-2-enoate? [Link]
-
Graebin, C. S., et al. (2019). Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review. Current Organic Synthesis, 16(6), 855-881. [Link]
-
Tron, G. C., et al. (2016). Multicomponent Reactions. Molecules, 21(11), 1493. [Link]
-
Martínez, A., et al. (2019). Ultrasound-Assisted Ugi-Azide Multicomponent Reaction for the Synthesis of 1,5-Disubstituted Tetrazoles. Chemistry Proceedings, 14(1), 97. [Link]
-
Rivera, D. G., & Wessjohann, L. A. (2013). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Current Topics in Medicinal Chemistry, 13(14), 1637-1669. [Link]
-
Viswanathan, G. S., et al. (2003). The A(3)-Coupling (Aldehyde-Alkyne-Amine) Reaction: A Versatile Method for the Preparation of Propargylamines. Synlett, 2003(11), 1553-1563. [Link]
-
PLOS ONE. (2023). Organization of A3-coupling compounds by magnetic nanocomposite bimetallic in green conditions. [Link]
Sources
- 1. dovepress.com [dovepress.com]
- 2. The application of multi-component reactions in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of propargylamines via the A3 multicomponent reaction and their biological evaluation as potential anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. journals.plos.org [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 12. Sustainable protocol for Cu-catalysed A3-coupling under solvent-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Recent advances in multi-component reactions and their mechanistic insights: a triennium review - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06681B [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Purification of Ethyl 3-(3-cyanophenyl)prop-2-ynoate from reaction mixtures.
Technical Support Center: Purification of Ethyl 3-(3-cyanophenyl)prop-2-ynoate
Case ID: #PUR-CN-ALK-004 Subject: Downstream Processing & Isolation of Sonogashira Coupling Products Status: Active Guide
Executive Summary & Compound Profile
Target Molecule: this compound Chemical Context: This molecule represents a conjugated system containing three distinct functionalities: an electron-deficient internal alkyne, an ethyl ester, and a nitrile group on the meta-position of the phenyl ring. Synthesis Origin: Typically synthesized via Sonogashira cross-coupling of 3-bromobenzonitrile (or 3-iodobenzonitrile) with ethyl propiolate.
The Purification Challenge: Researchers often underestimate the complexity of this purification because the reaction looks clean by TLC. However, three "silent" killers typically plague this specific isolation:
-
Glaser Coupling Dimer: The homocoupling of ethyl propiolate yields diethyl hexa-2,4-diynedioate, which has similar solubility to the product.
-
Metal Leaching: The nitrile group is a competent ligand for Palladium (Pd) and Copper (Cu), leading to colored products that fail elemental analysis.
-
Michael Acceptor Reactivity: The product is an electron-deficient alkyne (Michael acceptor), making it sensitive to nucleophilic attack during workup (e.g., by amines or hydroxide).
The "Black Box" of Metal Removal (Pd/Cu)
Standard aqueous washes are insufficient for nitrile-containing alkynes. The metal remains coordinated to the cyano group.
Protocol A: Chelation Wash (Small Scale < 5g)
Use this method if the crude oil is dark brown/black.
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc). Avoid Dichloromethane (DCM) if possible, as Pd-complexes are highly soluble in chlorinated solvents.
-
The Scavenger Wash: Wash the organic layer twice with a 5% aqueous solution of Sodium Diethyldithiocarbamate or Thiourea .
-
Visual Cue: The aqueous layer should turn dark/colored as it pulls the metal out.
-
-
Standard Wash: Follow with 1x Brine wash.
-
Drying: Dry over MgSO₄ (Magnesium Sulfate), not Na₂SO₄, as MgSO₄ is more aggressive at removing coordinated water/metal clusters.
Protocol B: Solid-Phase Scavenging (Large Scale > 5g)
For pharmaceutical intermediates where <10 ppm metal is required.
-
Adsorbent: Add SiliaMetS® Thiol or QuadraPure™ TU resin to the reaction mixture before filtration.
-
Ratio: Use 10% w/w relative to the theoretical yield.
-
Incubation: Stir at 40°C for 2 hours.
-
Filtration: Filter through a dual-pad of Celite (top) and Activated Charcoal (bottom).
Chromatographic Separation Strategy
The primary impurity, Diethyl hexa-2,4-diynedioate (Glaser dimer), often co-elutes if an isocratic system is used.
Separation Logic:
-
Glaser Dimer: Bis-ester, linear, moderately polar.
-
Target Product: Ester + Nitrile + Aromatic ring.[1] The nitrile group imparts significantly higher polarity and "drag" on silica compared to the dimer.
Recommended Gradient (Silica Gel 60):
| Phase | Solvent System | Volume (CV) | Target Elution |
| Equilibration | 100% Hexanes (or Heptane) | 2 CV | - |
| Impurity Flush | 5% EtOAc in Hexanes | 3-5 CV | Glaser Dimer (Elutes first) |
| Ramp | 5% → 15% EtOAc | 10 CV | Transition |
| Product Elution | 15% → 20% EtOAc | 5-8 CV | Target Product |
| Wash | 50% EtOAc | 2 CV | Pd-Phosphine Oxides (Stay on column) |
CV = Column Volume
Visualizing the Separation Workflow:
Caption: Decision tree for selecting the optimal purification route based on crude purity profile.
Crystallization (The "Polishing" Step)
If the product solidifies but remains yellow/tan (indicating trace conjugated impurities), recrystallization is superior to a second column.
Solvent System: Heptane / Toluene (Standard) or Hexane / EtOAc. Note: Avoid alcohols (MeOH/EtOH) if possible to prevent transesterification or Michael addition of the solvent.
Procedure:
-
Dissolve the solid in the minimum amount of hot Toluene (approx. 60-70°C). Do not boil (avoids polymerization).
-
Slowly add Heptane (anti-solvent) dropwise until persistent cloudiness appears.
-
Add one drop of Toluene to clear the solution.
-
Allow to cool to Room Temperature (RT) slowly (2 hours).
-
Cool to 4°C in a fridge overnight.
-
Filtration: Wash crystals with cold Heptane.
Troubleshooting & FAQs
User Report: "My product turned into a black tar on the rotary evaporator."
-
Diagnosis: Polymerization of the conjugated alkyne.
-
Solution:
-
Keep the water bath temperature below 40°C .
-
Add a radical inhibitor like BHT (Butylated hydroxytoluene) (0.1%) to the collection flask before evaporation if the compound is to be stored for long periods.
-
Ensure all copper was removed; Cu salts catalyze polymerization.
-
User Report: "I see a spot just above my product on TLC that won't separate."
-
Diagnosis: This is likely the Glaser Dimer (Diethyl hexa-2,4-diynedioate).
-
Solution: Use Silver Nitrate (AgNO₃) impregnated silica .
-
Why? Silver interacts strongly with alkynes. While both are alkynes, the steric and electronic differences often enhance separation on Ag-Silica.
-
Alternative: Switch solvent system to Toluene/Hexane instead of EtOAc/Hexane to exploit pi-pi interactions with the aromatic ring of your product (which the dimer lacks).
-
User Report: "The NMR shows a singlet at ~4.2 ppm and triplet at ~1.3 ppm that integrates too high."
-
Diagnosis: Trapped Ethyl Acetate or Ethanol.
-
Solution: This compound forms a "glass" or amorphous solid that traps solvent. Dry under high vacuum (< 1 mbar) at 40°C for 24 hours. If it persists, dissolve in DCM and re-evaporate (DCM is easier to pull off than EtOAc).
References
-
Sonogashira Coupling Mechanics & Impurities: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
-
Metal Removal Strategies: Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.
-
Purification of Alkynyl Esters (Glaser Coupling Separation): Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction.[2] Angewandte Chemie International Edition.
-
Handling of Michael Acceptors (Stability): Mather, B. D., et al. (2006). Michael addition reactions in macromolecular design for emerging technologies. Progress in Polymer Science.
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Catalyst poisoning in the synthesis of Ethyl 3-(3-cyanophenyl)prop-2-ynoate.
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-(3-cyanophenyl)prop-2-ynoate via Sonogashira cross-coupling. Catalyst poisoning is a frequent and frustrating challenge in palladium-catalyzed reactions, leading to stalled reactions, low yields, and difficult purification. This document provides a structured, in-depth troubleshooting framework to diagnose, prevent, and resolve issues related to catalyst deactivation.
Section 1: Frequently Asked Questions (FAQs) & First-Line Troubleshooting
This section addresses the most common initial symptoms of a failing reaction.
Q1: My Sonogashira reaction shows very low or no conversion. What are the primary checkpoints?
A1: When faced with a non-performing reaction, a systematic check of the foundational components is the most efficient troubleshooting path. Before suspecting a niche catalyst poison, verify the following:
-
Integrity of the Catalytic System: Palladium(0) species are the active catalysts. If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[1][2] Ensure your palladium source is from a reliable vendor and has been stored correctly. The copper(I) co-catalyst (typically CuI) is also sensitive to oxidation and should be a white or off-white powder; a significant green or brown tint indicates oxidation.
-
Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are highly sensitive to oxygen.[3] The presence of oxygen can lead to the oxidation of phosphine ligands and the formation of inactive palladium oxides. Ensure your reaction flask was properly degassed (using techniques like freeze-pump-thaw or by bubbling an inert gas through the solvent for an extended period) and maintained under a positive pressure of nitrogen or argon.
-
Reagent and Solvent Purity: Solvents and the amine base (e.g., triethylamine or diisopropylamine) must be anhydrous and free of peroxides.[4] Water can hydrolyze starting materials and interfere with the base's function, while other impurities can act as direct catalyst poisons. Always use freshly distilled solvents or high-purity anhydrous solvents from a reputable supplier.
Q2: My reaction mixture turned black shortly after starting the reaction. What does this signify and what is the remedy?
A2: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black (finely divided palladium metal).[3] While the reaction may still proceed, this indicates that the soluble, catalytically active palladium complex is unstable under the reaction conditions. This is often caused by:
-
Ligand Dissociation/Degradation: The phosphine ligands (e.g., PPh₃) are crucial for stabilizing the Pd(0) center. If the ligands dissociate or are oxidized, the palladium atoms will aggregate and precipitate.
-
Impurities: Certain impurities can strip ligands from the palladium center, accelerating its decomposition.
-
High Temperature: While heating can increase reaction rates, excessive temperatures can sometimes promote catalyst decomposition.
Remedy: To prevent the formation of palladium black, you can add a slight excess of the phosphine ligand (e.g., 1-2 additional equivalents relative to palladium) to the reaction mixture.[4] This helps to keep the palladium center coordinated and soluble. If the problem persists, re-evaluate the purity of your reagents and the inertness of your reaction setup.
Q3: I'm observing a significant amount of a byproduct that I suspect is the homocoupled alkyne (Glaser coupling). How can I prevent this?
A3: The formation of a diyne from the homocoupling of ethyl propiolate is known as the Glaser coupling. This is a common side reaction in Sonogashira couplings, promoted by the copper co-catalyst and the presence of oxygen.[5][6]
To minimize or eliminate this side reaction:
-
Strictly Anaerobic Conditions: The most critical factor is the rigorous exclusion of oxygen.[3] Ensure your degassing procedure is thorough.
-
Reduce Copper Loading: Titrate the amount of CuI to the minimum required for efficient catalysis. In some cases, reducing the copper loading from 1-2 mol% to 0.5 mol% can suppress homocoupling without significantly impacting the desired reaction rate.
-
Slow Addition of Alkyne: Adding the ethyl propiolate slowly to the reaction mixture can help maintain a low instantaneous concentration, favoring the cross-coupling pathway over homocoupling.
-
Consider a Copper-Free Protocol: Numerous copper-free Sonogashira protocols have been developed specifically to avoid the Glaser coupling side reaction.[5][6] These methods often require different ligands or reaction conditions but can be highly effective.
Section 2: In-Depth Troubleshooting Guide - Diagnosing Catalyst Poisoning
If first-line troubleshooting fails, a deeper investigation into potential catalyst poisons is warranted. Poisons are substances that bind strongly to the catalyst's active sites, inhibiting or completely stopping its function.[7]
Q4: What are the most likely catalyst poisons in the synthesis of this compound?
A4: Catalyst poisons can originate from starting materials, solvents, or the reaction atmosphere. For this specific transformation, the primary suspects are summarized in the table below.
| Potential Poison | Potential Source(s) | Mechanism of Poisoning |
| Sulfur Compounds | Impurities in 3-iodobenzonitrile (from synthesis), contaminated solvents. | Sulfur has a high affinity for palladium and binds irreversibly to the metal center, blocking active sites.[8][9] |
| Phosphites/Phosphates | Degradation of phosphine ligands (oxidation). | These species can compete with the desired ligands for coordination to the palladium center. |
| Residual Starting Materials/Byproducts from 3-Iodobenzonitrile Synthesis | Incomplete purification of 3-iodobenzonitrile. | If synthesized from 3-aminobenzonitrile, residual amines or azo compounds can act as competing ligands.[10] |
| Acidic Impurities | Impurities in ethyl propiolate (e.g., propionic acid). | Can react with the amine base, reducing its effective concentration and hindering the deprotonation of the alkyne. |
| Heavy Metals | Contamination from glassware or other reagents. | Metals like mercury or lead can form amalgams with palladium or otherwise deactivate it.[7][11] |
| Oxygen | Leaks in the reaction setup, incomplete degassing. | Oxidizes the active Pd(0) to inactive Pd(II) and degrades phosphine ligands. Promotes Glaser coupling.[3] |
Q5: How can I treat my reagents and solvents to remove potential poisons?
A5: Proactive purification is one of the most effective strategies to ensure a successful reaction.
-
Purification of 3-Iodobenzonitrile: If the purity is suspect, recrystallization is the most effective method. A common solvent system is ethanol or a mixture of hexane and ethyl acetate. The progress can be monitored by Thin-Layer Chromatography (TLC).[10]
-
Purification of Ethyl Propiolate: This reagent is a liquid and can be purified by distillation.[12] Care should be taken as it is volatile.
-
Purification of Amine Base (e.g., Triethylamine): Amines are prone to oxidation. Distilling from a drying agent like calcium hydride (CaH₂) under an inert atmosphere is a standard procedure. Alternatively, passing the amine through a plug of activated basic alumina can remove many impurities.[4]
-
Solvent Purification: Use of a solvent purification system (SPS) is ideal. If not available, solvents should be distilled from appropriate drying agents (e.g., sodium/benzophenone for THF, calcium hydride for acetonitrile or DMF) under an inert atmosphere.
Q6: My Pd(II) precatalyst seems inactive. How can I ensure the active Pd(0) species is being generated?
A6: The reduction of the Pd(II) precatalyst to the active Pd(0) species is a critical initiation step that can be a point of failure.[13] This reduction is typically accomplished by an amine, a phosphine ligand, or the alkyne substrate itself.[2][5]
-
Inefficient Reduction: If the base is weak or hindered, or if the phosphine ligand is easily oxidized, the reduction may be slow or incomplete.
-
Pre-activation: In some cases, pre-stirring the Pd(II) salt, the phosphine ligand, and the base in the solvent for a short period (15-30 minutes) at a slightly elevated temperature before adding the substrates can facilitate the formation of the active Pd(0) catalyst.
-
Use a Pd(0) Source: If problems persist, switching to a dedicated Pd(0) source, such as Pd(PPh₃)₄, can bypass issues with the in situ reduction step. However, be aware that Pd(0) sources are generally more sensitive to air and have a shorter shelf life.[1]
Section 3: Visualizing the Process
Understanding the core mechanism and the troubleshooting logic is key to mastering this reaction.
The Sonogashira Catalytic Cycle
The reaction proceeds via two interconnected catalytic cycles: one for palladium and one for copper. The key steps are oxidative addition of the aryl halide to Pd(0), followed by transmetalation with a copper acetylide intermediate, and finally reductive elimination to form the product and regenerate the Pd(0) catalyst.[2]
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Catalyst Poisoning Workflow
When a reaction fails, follow a logical troubleshooting sequence.
Caption: A logical workflow for troubleshooting a failed Sonogashira coupling reaction.
Section 4: Experimental Protocols
Protocol 1: Rigorous Inert Atmosphere Setup (Schlenk Line Technique)
-
Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, etc.) at >120°C overnight and allow to cool in a desiccator.
-
Assembly: Quickly assemble the glassware while hot and immediately connect it to a Schlenk line.
-
Evacuate and Refill: Evacuate the assembled glassware under high vacuum until cooled to room temperature. Then, refill the system with a high-purity inert gas (Argon or Nitrogen). Repeat this vacuum/refill cycle at least three times to ensure all atmospheric oxygen and moisture are removed.
-
Solvent Degassing: To degas a solvent, place it in a separate Schlenk flask and perform at least three freeze-pump-thaw cycles. Alternatively, bubble inert gas through the solvent via a long needle for 30-60 minutes. Transfer the degassed solvent to the reaction flask via cannula under a positive pressure of inert gas.
Protocol 2: Example Copper-Free Sonogashira Conditions
In cases where Glaser homocoupling is a persistent issue, a copper-free protocol can be employed. These often rely on a more robust palladium/ligand system.
-
To a Schlenk flask prepared under an inert atmosphere (Protocol 1), add 3-iodobenzonitrile (1.0 eq), a palladium precatalyst (e.g., Pd(OAc)₂; 2 mol%), and a suitable phosphine ligand (e.g., SPhos or XPhos; 4 mol%).
-
Add an anhydrous solvent (e.g., THF or Dioxane) via cannula.
-
Add a strong, non-nucleophilic base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).
-
Finally, add the ethyl propiolate (1.1-1.2 eq) via syringe.
-
Heat the reaction to the desired temperature (e.g., 60-80°C) and monitor by TLC or LC-MS until the starting material is consumed.
References
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Sonogashira coupling - Wikipedia. [Link]
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Sonogashira Coupling - Chemistry LibreTexts. [Link]
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Detection of Catalyst Poisons - GAS Dortmund. [Link]
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Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. [Link]
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Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). [Link]
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Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]
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Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes | Fiveable. [Link]
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Copper-free Sonogashira coupling - The chemical reaction database. [Link]
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Sonogashira Coupling - Organic Chemistry Portal. [Link]
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Make Ethyl Propionate by Fischer Esterification - YouTube. [Link]
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Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction - MDPI. [Link]
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Palladium Nanoparticles from Desulfovibrio alaskensis G20 Catalyze Biocompatible Sonogashira and Biohydrogenation Cascades - PMC. [Link]
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How to Prevent Catalyst Poisoning at the Industrial Scale. [Link]
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Synthesis of Ethyl 3,5-(Disubstituted Phenyl)-2-Isocyano-5-Oxopentanoate - Bangladesh Journals Online. [Link]
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Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. [Link]
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Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. [Link]
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Unlocking the Mystery of Catalyst Poisoning - Department of Energy. [Link]
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The mechanism suggested for the Sonogashira cross-coupling reaction - ResearchGate. [Link]
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Deactivation of metal catalysts in liquid phase organic reactions - ResearchGate. [Link]
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ethyl ethoxalylpropionate - Organic Syntheses Procedure. [Link]
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Pd and Pt Catalyst Poisoning in the Study of Reaction Mechanisms: What Does the Mercury Test Mean for Catalysis? - ACS Publications. [Link]
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12 - International Journal of New Chemistry. [Link]
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Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [Link]
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Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. [Link]
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Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling | Organic Process Research & Development - ACS Publications. [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ACS Publications. [Link]
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3-Iodobenzonitrile | C7H4IN | CID 144341 - PubChem - NIH. [Link]
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Scaling up the synthesis of Ethyl 3-(3-cyanophenyl)prop-2-ynoate for library production.
Technical Support Center: Scaling Up Ethyl 3-(3-cyanophenyl)prop-2-ynoate Synthesis
This guide is designed for researchers, scientists, and drug development professionals focused on the scalable synthesis of this compound for library production. We will move beyond basic protocols to address the common challenges and critical parameters necessary for robust, reproducible, and scalable synthesis.
Synthesis Overview: The Sonogashira Coupling Approach
The most direct and widely utilized method for synthesizing this compound is the Palladium-catalyzed Sonogashira cross-coupling reaction.[1] This reaction forms a carbon-carbon bond between a terminal alkyne (Ethyl propiolate) and an aryl halide (3-bromobenzonitrile).[2] The process typically employs a palladium catalyst, often with a copper(I) co-catalyst, and an amine base.[3]
Reaction Scheme
Caption: Sonogashira coupling of 3-bromobenzonitrile and ethyl propiolate.
Frequently Asked Questions (FAQs) for Scale-Up
Q1: What is the most robust and scalable synthetic route for library production?
For library synthesis, the Palladium-catalyzed Sonogashira coupling of 3-bromobenzonitrile with ethyl propiolate is the recommended route. While the corresponding aryl iodide is more reactive, 3-bromobenzonitrile is often more cost-effective and readily available for large-scale applications.[2][4] The key to scalability lies in optimizing the catalytic system to efficiently activate the less reactive aryl bromide.[5]
Q2: What are the most critical parameters to control when moving from a bench-scale (mg) to a library production scale (multi-gram)?
When scaling up, three parameters become critical:
-
Inert Atmosphere Integrity: Oxygen is detrimental. It leads to the oxidative homocoupling of ethyl propiolate (Glaser coupling), a major side product, and can damage the active Pd(0) catalyst.[6] For larger volumes, ensuring thorough degassing of solvents and maintaining a positive pressure of an inert gas (Argon or Nitrogen) is paramount.
-
Heat Transfer: Sonogashira couplings can be exothermic. On a larger scale, inefficient heat dissipation can lead to temperature spikes, causing solvent boiling, catalyst decomposition, and increased side reactions.[7] Use a vessel with an appropriate surface-area-to-volume ratio or a temperature-controlled reactor.
-
Efficient Mixing: Homogeneity is key to ensuring consistent reaction kinetics. As the reaction volume increases, inadequate stirring can create localized "hot spots" of high reagent concentration or temperature, leading to inconsistent yields and impurity profiles.[8] Overhead mechanical stirring is recommended for volumes greater than 1 liter.
Q3: What are the primary safety concerns for this reaction at scale?
Scaling up introduces significant safety considerations:
-
Reagent Handling: Amine bases like triethylamine or diethylamine are flammable and corrosive.[9] Palladium catalysts, while used in small quantities, can be toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).[10][11]
-
Pyrophoric Reagents (If Used): While not standard for this synthesis, some protocols may use strong bases like organolithiums which are pyrophoric and react violently with water or air.[12] Strict anhydrous and air-free techniques are mandatory if these are employed.
-
Pressure Build-up: If the reaction is heated in a sealed vessel, ensure a pressure-relief system is in place. Evolving gases or an uncontrolled exotherm can lead to over-pressurization.
-
Waste Disposal: The reaction waste will contain palladium and copper residues. Dispose of this waste according to institutional and environmental regulations for heavy metals.[10]
In-Depth Troubleshooting Guide
This section addresses specific experimental failures in a Q&A format, providing causal analysis and actionable solutions.
Category 1: Low or No Product Conversion
Q: My reaction shows no conversion, or stalls after ~10%. What are the likely causes?
A: This is a common issue often traced back to the catalyst or reaction environment.
-
Cause 1: Inactive Catalyst. The active catalytic species is Pd(0). The Pd(II) precatalysts often used (e.g., PdCl₂(PPh₃)₂) must be reduced in situ to Pd(0) to enter the catalytic cycle.[2][13] This reduction can fail if the conditions are not right. Furthermore, Pd(0) is sensitive to oxidation if exposed to air.
-
Solution:
-
Ensure Anaerobic Conditions: Thoroughly degas your solvent (e.g., by sparging with argon for 30-60 minutes or via freeze-pump-thaw cycles). Assemble your glassware hot from the oven under an inert atmosphere.[6]
-
Verify Reagent Quality: Use fresh, high-purity palladium and copper catalysts. Old copper(I) iodide can oxidize to inactive Cu(II). The amine base should be dry and free of peroxide impurities.
-
Consider a Pre-formed Pd(0) Catalyst: Using a catalyst like Pd(PPh₃)₄, which is already in the active Pd(0) state, can sometimes resolve issues related to poor in situ reduction.
-
-
-
Cause 2: Low Reactivity of Aryl Bromide. Aryl bromides are significantly less reactive than aryl iodides in the oxidative addition step, which is often rate-limiting.[4][5]
-
Solution:
-
Increase Temperature: For aryl bromides, temperatures between 60-100°C may be necessary to drive the reaction.[7][14] Monitor for potential decomposition of starting materials or product at higher temperatures.
-
Optimize Ligand Choice: Standard triphenylphosphine (PPh₃) may not be sufficient. More electron-rich and bulky phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands can dramatically accelerate the oxidative addition of aryl bromides.[4]
-
-
-
Cause 3: Impurities in Starting Materials. The 3-bromobenzonitrile or ethyl propiolate may contain impurities that can poison the catalyst.
-
Solution: Verify the purity of your starting materials by NMR or GC-MS. If necessary, purify them by distillation or recrystallization before use.
-
Category 2: Significant Side Product Formation
Q: I'm getting my product, but also a significant amount of a byproduct that appears to be a dimer of my alkyne. What is this and how can I prevent it?
A: You are observing the Glaser-Hay homocoupling of ethyl propiolate. This is the most common side reaction in Sonogashira couplings and is promoted by the copper co-catalyst in the presence of oxygen.[6]
-
Solution 1: Rigorous Exclusion of Oxygen. This is the first and most important step. Ensure your solvent and reaction headspace are completely free of oxygen, as described above.
-
Solution 2: Reduce Copper Loading. Titrate the amount of your copper(I) co-catalyst. Often, only a small catalytic amount (1-5 mol%) is necessary. Excessive copper can accelerate homocoupling.
-
Solution 3: Slow Addition of Alkyne. Adding the ethyl propiolate slowly via a syringe pump can keep its instantaneous concentration low, favoring the cross-coupling pathway over homocoupling.
-
Solution 4: Switch to a Copper-Free Protocol. For systems prone to homocoupling, a copper-free Sonogashira reaction is an excellent alternative.[1][2] These protocols often require a slightly higher palladium loading or more specialized ligands but completely eliminate the Glaser side product.
Category 3: Purification and Workup Challenges
Q: After the reaction, I have a dark, viscous mixture that is difficult to purify. How can I improve the workup and isolation?
A: Palladium-catalyzed reactions can often result in dark solutions due to the formation of palladium black (colloidal Pd(0)) or other decomposition products.
-
Solution 1: Post-Reaction Filtration. After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® or silica gel. This will remove the bulk of the insoluble palladium black and other solid residues, simplifying the subsequent aqueous workup.
-
Solution 2: Aqueous Wash with a Chelating Agent. During the aqueous workup, washing the organic layer with a dilute solution of ammonium hydroxide or aqueous ethylenediaminetetraacetic acid (EDTA) can help remove residual copper salts.
-
Solution 3: Optimized Chromatography. If column chromatography is required, use a gradient elution to effectively separate the nonpolar homocoupled byproduct and any remaining aryl bromide from your more polar product. A typical solvent system would be a gradient of ethyl acetate in hexanes.
Recommended Scale-Up Protocol
This protocol is designed for a ~10-gram scale synthesis of this compound.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification.
Reagents & Stoichiometry
| Reagent | M.W. | Amount | Moles | Equivalents |
| 3-Bromobenzonitrile | 182.02 | 10.0 g | 54.9 | 1.0 |
| Ethyl propiolate | 98.10 | 6.47 g (6.0 mL) | 65.9 | 1.2 |
| PdCl₂(PPh₃)₂ | 701.90 | 1.16 g | 1.65 | 0.03 (3 mol%) |
| Copper(I) Iodide (CuI) | 190.45 | 0.31 g | 1.65 | 0.03 (3 mol%) |
| Triethylamine (TEA) | 101.19 | 16.7 g (23.0 mL) | 165 | 3.0 |
| Tetrahydrofuran (THF), anhydrous | - | 200 mL | - | - |
Step-by-Step Procedure
-
Preparation: To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet, add 3-bromobenzonitrile (10.0 g, 54.9 mmol), dichlorobis(triphenylphosphine)palladium(II) (1.16 g, 1.65 mmol), and copper(I) iodide (0.31 g, 1.65 mmol).
-
Inerting: Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Solvent/Base Addition: Add anhydrous THF (200 mL) and triethylamine (23.0 mL, 165 mmol) via cannula or syringe. Stir the resulting suspension.
-
Alkyne Addition: Add ethyl propiolate (6.0 mL, 65.9 mmol) dropwise over 10 minutes at room temperature.
-
Reaction: Heat the reaction mixture to 65°C using an oil bath. Monitor the reaction progress by TLC or LC-MS until the 3-bromobenzonitrile is consumed (typically 4-8 hours).
-
Workup:
-
Cool the mixture to room temperature.
-
Filter the dark suspension through a short plug of Celite®, washing the pad with ethyl acetate (50 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate (200 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 100 mL) and saturated brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of 5% to 20% ethyl acetate in hexanes to afford this compound as a solid.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing common reaction failures.
Caption: A decision tree for troubleshooting the Sonogashira coupling.
References
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Schulz, L., et al. (2024). Model-Based Scale-Up of a Homogeneously Catalyzed Sonogashira Coupling Reaction in a 3D Printed Continuous-Flow Reactor. ACS Engineering Au. [Link][15]
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Perera, D., et al. (2018). A platform for automated nanomole-scale reaction screening and micromole-scale synthesis in flow. Science, 359(6374), 429–434. [Link]
-
Vapourtec. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link][16]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link][4]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link][3]
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Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link][13]
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National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. [Link][17]
-
Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. [Link][14]
-
Unacademy. (n.d.). Understanding the Reactions that are Specific for Terminal Alkynes. [Link][9]
-
Cacchi, S., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry. [Link][1]
-
Li, J., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link][7]
-
ResearchGate. (2026). Model-Based Scale-Up of a Homogeneously Catalyzed Sonogashira Coupling Reaction in a 3D Printed Continuous-Flow Reactor. [Link][8]
-
Case Western Reserve University. (2018). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. [Link][12]
-
Zhang, Y., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters. [Link][19]
-
ACS Publications. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link][20]
-
Kalstein EU. (2023). Safety in the Handling of Laboratory Reagents. [Link][11]
-
LabTAG. (2024). Safety First: Essential Guidelines for Handling Research Reagents and Equipment. [Link][10]
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Validation & Comparative
A Comparative Guide to the Reactivity of Ethyl 3-(3-cyanophenyl)prop-2-ynoate and Its Alkene Analog
Introduction
In the landscape of drug development and materials science, α,β-unsaturated esters are pivotal building blocks. Their reactivity as Michael acceptors and dienophiles allows for the construction of complex molecular architectures. This guide provides an in-depth comparison of the reactivity between two closely related Michael acceptors: Ethyl 3-(3-cyanophenyl)prop-2-ynoate (the "alkyne") and its corresponding alkene analog, Ethyl 3-(3-cyanophenyl)prop-2-enoate (the "alkene").
The primary difference lies in the carbon-carbon triple bond of the alkynoate versus the double bond of the enoate. Both molecules are "activated" by two powerful electron-withdrawing groups: the ethyl ester and the 3-cyanophenyl substituent. The cyano group, through both inductive and resonance effects, significantly depletes electron density from the aromatic ring and, by extension, the conjugated π-system, enhancing the electrophilicity of the β-carbon in both molecules.[1][2][3] This guide will dissect the fundamental electronic and steric factors that govern their reactivity and provide experimental frameworks for their comparison.
Theoretical Underpinnings: Electronic and Steric Profiles
The enhanced reactivity of activated alkynes over their alkene counterparts in nucleophilic additions is a well-established principle in organic chemistry.[4][5] This can be attributed to two primary factors:
-
Increased Electrophilicity: The carbon atoms of an alkyne are sp-hybridized, possessing 50% s-character. In contrast, the carbons of an alkene are sp²-hybridized with 33% s-character. The greater s-character of the sp-orbitals leads to higher electronegativity, causing the alkyne carbons to pull electron density more strongly from the π-system. This effect, compounded by the potent electron-withdrawing nature of the ester and 3-cyanophenyl groups, renders the β-carbon of the alkynoate significantly more electron-deficient and thus more susceptible to nucleophilic attack than that of the enoate.
-
Reduced Steric Hindrance: The linear geometry of the alkyne functional group presents a minimal steric profile for an incoming nucleophile. The sp²-hybridized alkene, with its trigonal planar geometry and associated substituents, creates a more sterically congested environment around the β-carbon, potentially slowing the rate of nucleophilic attack.
Comparative Reactivity in Michael Addition
The Michael addition, or conjugate addition, is a cornerstone reaction for these substrates.[6][7] The reaction involves the addition of a nucleophile to the β-carbon of the α,β-unsaturated system.
Expected Outcome:
The alkynoate is expected to react significantly faster with nucleophiles than the enoate. The rate of reaction generally correlates with the electron-withdrawing ability of the group in conjugation with the π-system.[4][5] Given the superior intrinsic electrophilicity of the alkyne, it will serve as a more potent Michael acceptor.
Comparative Data from Analogous Systems
| Feature | This compound (Alkyne) | Ethyl 3-(3-cyanophenyl)prop-2-enoate (Alkene) | Rationale |
| Hybridization of β-Carbon | sp | sp² | Higher s-character in sp-orbitals increases electronegativity. |
| Electrophilicity | Very High | High | Enhanced by sp-hybridization and electron-withdrawing groups. |
| Steric Hindrance | Low (Linear Geometry) | Moderate (Trigonal Planar) | Linear structure provides easier access for nucleophiles. |
| Predicted Reaction Rate | Faster | Slower | Combination of superior electronic activation and lower steric bulk. |
Experimental Protocol: Comparative Michael Addition with a Thiol Nucleophile
This protocol outlines a method to quantify the reactivity difference.
Objective: To compare the rate of reaction of the alkynoate and enoate with a model thiol nucleophile, 1-butanethiol, under basic catalysis.
Materials:
-
This compound
-
Ethyl 3-(3-cyanophenyl)prop-2-enoate
-
1-Butanethiol
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Tetrahydrofuran (THF)
-
Internal Standard (e.g., Dodecane)
-
GC-MS vials and instrument
Procedure:
-
Stock Solution Preparation: Prepare 0.1 M stock solutions of the alkynoate, enoate, 1-butanethiol, and DBU in anhydrous THF. Also prepare a 0.1 M solution of the internal standard.
-
Reaction Setup: In two separate GC-MS vials at room temperature (25°C), add 1.0 mL of the respective substrate stock solution (alkynoate in vial A, enoate in vial B).
-
Add 1.0 mL of the 1-butanethiol stock solution and 0.5 mL of the internal standard stock solution to each vial.
-
Initiation and Monitoring: To initiate the reaction, add 0.1 mL of the DBU stock solution to each vial simultaneously. Start a timer immediately.
-
At defined time intervals (e.g., 1, 5, 15, 30, 60 minutes), withdraw a 0.1 mL aliquot from each reaction mixture, quench it in a separate vial containing 0.9 mL of a dilute HCl solution in THF, and analyze by GC-MS.
-
Data Analysis: Quantify the disappearance of the starting material relative to the internal standard over time to determine the reaction kinetics and calculate the observed rate constants (k_obs) for each reaction.
Comparative Reactivity in [4+2] Cycloaddition (Diels-Alder Reaction)
Both activated alkynes and alkenes can serve as dienophiles in the Diels-Alder reaction, a powerful tool for forming six-membered rings.[13][14] The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.[13][15]
Expected Outcome:
The alkynoate is generally a more reactive dienophile than the corresponding enoate. The higher energy of the second π-bond in the alkyne makes it more readily available for reaction. The resulting cyclohexadiene product from the alkyne adduct can, in some cases, undergo further reactions like aromatization, providing a strong thermodynamic driving force.
Comparative Reactivity in Catalytic Hydrogenation
Catalytic hydrogenation offers another dimension for comparing the reactivity of these two compounds. The reduction of the alkyne can proceed in a stepwise manner, whereas the alkene reduces in a single step to the corresponding alkane.
-
Alkyne Reduction: The hydrogenation of an alkyne can be stopped at the alkene stage using a "poisoned" catalyst like Lindlar's catalyst (palladium on calcium carbonate, treated with lead acetate and quinoline), which selectively yields the cis-alkene.[16][17] Using a more active catalyst like platinum or palladium on carbon (Pd/C) will typically lead to the fully saturated alkane.[16]
-
Alkene Reduction: The hydrogenation of the alkene analog over a standard catalyst (Pt, Pd/C) will directly yield the saturated alkane, ethyl 3-(3-cyanophenyl)propanoate.[17]
This difference in reactivity allows for selective synthesis. One can synthesize the cis-alkene from the alkyne, a product not directly formed under standard hydrogenation of the commercially available alkene (which is typically the trans-isomer).
Conclusion
The comparative analysis robustly indicates that This compound is a more reactive electrophile than its alkene analog, Ethyl 3-(3-cyanophenyl)prop-2-enoate . This heightened reactivity stems from a synergistic combination of:
-
Superior Electronic Activation: The sp-hybridization of the alkyne carbons enhances their electronegativity, making the β-carbon more susceptible to nucleophilic attack.
-
Lower Steric Hindrance: The linear geometry of the alkyne provides unimpeded access for incoming reagents.
These fundamental properties translate to faster reaction rates in nucleophilic additions like the Michael reaction and typically greater reactivity as a dienophile in Diels-Alder cycloadditions. Furthermore, the alkyne offers unique synthetic utility in catalytic hydrogenation, allowing for the selective formation of the cis-alkene isomer, a pathway not available from the standard trans-alkene. For researchers and drug development professionals, understanding these reactivity differences is crucial for designing efficient synthetic routes and for predicting the behavior of these valuable synthons in complex chemical environments.
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Electronic effects of ring substituents on triplet benzylic biradicals. PubMed. Available at: [Link]
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(Semi)Hydrogenation of Enoates and Alkynes Effected by a Versatile, Particulate Copper Catalyst. SSRN. Available at: [Link]
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Catalyst-Free [3+2] Cycloaddition of Electron-Deficient Alkynes and o-Hydroxyaryl Azomethine Ylides in Water. ACS Omega. Available at: [Link]
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CHAPTER 5: Nucleophilic Thiol‐alkene Michael Addition for the Functionalization of Polymers and for Bioconjugation. Books. Available at: [Link]
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A Comparative Guide to the Quantum Yield of Fluorophores Derived from Ethyl 3-(3-cyanophenyl)prop-2-ynoate
Introduction: The Quest for Brighter Probes in Biological Imaging and Drug Discovery
In the intricate world of cellular biology and therapeutic development, fluorescent molecules are indispensable tools, acting as beacons that illuminate complex biological processes. The utility of a fluorophore is fundamentally dictated by its photophysical properties, paramount among which is its fluorescence quantum yield (Φf). This value, representing the ratio of photons emitted to photons absorbed, is the direct measure of a fluorophore's efficiency in converting absorbed light into a fluorescent signal.[1][2] A higher quantum yield translates to a brighter probe, enabling researchers to achieve higher sensitivity and contrast in imaging experiments, a critical factor in discerning subtle cellular changes and in the development of high-throughput screening assays.[3]
The cyanophenyl structural motif is a known contributor to the desirable photophysical properties of fluorescent molecules, often enhancing their quantum yield and influencing their emission spectra.[4][5] This guide focuses on the potential of Ethyl 3-(3-cyanophenyl)prop-2-ynoate as a versatile starting scaffold for the synthesis of novel fluorophores. While a direct comparative analysis of a library of fluorophores derived from this specific precursor is not yet available in the published literature, this guide provides a comprehensive framework for researchers to synthesize, characterize, and compare the quantum yields of such novel compounds. We will detail a plausible synthetic route, provide a rigorous, step-by-step protocol for relative quantum yield determination, and present a comparative analysis of established fluorescent standards to serve as benchmarks for newly developed probes.
Synthetic Pathway: From an Aryl Alkynoate to a Fluorescent Core
The journey from the non-fluorescent starting material, this compound, to a potentially vibrant fluorophore involves the strategic introduction of a conjugated system and an electron-donating group. A highly effective and versatile method to achieve this is the Knoevenagel condensation.[6][7] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base, to form a new carbon-carbon double bond.[8]
In the context of our starting material, a plausible synthetic route would first involve the reduction of the ester and alkyne functionalities to yield 3-(3-cyanophenyl)propan-1-al. This aldehyde can then be reacted with an active methylene compound, such as a substituted malononitrile or ethyl cyanoacetate derivative, in the presence of a base like piperidine or a DBU/water complex, to generate a fluorescent core.[7] The choice of the active methylene compound is critical as it will significantly influence the resulting fluorophore's electronic structure and, consequently, its photophysical properties.
Caption: Experimental workflow for relative quantum yield determination.
Comparative Data of Common Fluorescent Standards
To provide a practical reference for researchers developing novel fluorophores, the following table summarizes the quantum yields of several widely used fluorescent standards in different solvents. These compounds can serve as benchmarks against which new derivatives from this compound can be compared.
| Fluorophore Standard | Solvent | Quantum Yield (Φf) | Reference |
| Quinine Sulfate | 0.1 M H₂SO₄ | 0.546 | [9] |
| Fluorescein | 0.1 M NaOH | 0.95 | [3] |
| Rhodamine 6G | Ethanol | 0.94 | [9] |
| Rhodamine B | Ethanol | 0.70 | [9] |
| Coumarin 153 | Ethanol | 0.53 | [2] |
| 9,10-Diphenylanthracene | Cyclohexane | 0.90 | [10] |
| Acridine Yellow | Ethanol | 0.47 | [11] |
Note: The quantum yield of a fluorophore can be highly sensitive to its environment, including the solvent, pH, and temperature. The values presented here are for specific, cited conditions and should be used as a reference point. [12]
Conclusion and Future Directions
While the direct synthesis and photophysical characterization of fluorophores derived from this compound represent a nascent area of research, the potential for discovering novel, high-performance fluorescent probes is significant. The synthetic strategies and detailed experimental protocols outlined in this guide provide a robust framework for researchers to embark on this exploration. By systematically synthesizing derivatives and meticulously measuring their quantum yields relative to established standards, the scientific community can build a comprehensive understanding of the structure-property relationships governing fluorescence in this promising class of compounds. The insights gained will undoubtedly contribute to the development of next-generation fluorophores for advanced applications in life sciences and materials science.
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- Fluorescence of 4-Cyanophenylhydrazones: From Molecular Design to Electrospun Polymer Fibers. MDPI.
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- Knoevenagel Condens
- Standard for Measuring Quantum Yield The determination of fluorescence quantum yields.
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- Synthesis of fluorescent (benzyloxycarbonylamino)(aryl)methylphosphonates. Beilstein Journal of Organic Chemistry.
- Structure and photophysical properties of cyanine fluorophores, indocyanine green 2 and CTNF126 3.
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- Quantum yield. Wikipedia.
- Modern Synthetic Avenues for the Preparation of Functional Fluorophores.
- Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS.
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- Fluorescence Quantum Yield Measurements. SciSpace.
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Safety Operating Guide
Personal protective equipment for handling Ethyl 3-(3-cyanophenyl)prop-2-ynoate
For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into a workflow demands a rigorous and proactive approach to safety. Ethyl 3-(3-cyanophenyl)prop-2-ynoate, a molecule incorporating a reactive terminal alkyne, a cyanophenyl moiety, and an ethyl ester, requires meticulous handling to ensure the well-being of laboratory personnel and the integrity of the research. This guide provides a comprehensive framework for the safe use and disposal of this compound, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our commitment is to empower you with the knowledge to work confidently and safely, making this your preferred resource for chemical handling best practices.
Understanding the Hazard Landscape of this compound
-
Terminal Alkyne: The carbon-carbon triple bond in terminal alkynes presents a significant reactivity hazard. These compounds can be sensitive to shock, heat, and certain metal catalysts, potentially leading to explosive decomposition. The terminal proton is also acidic and can form explosive metal acetylides with certain metals, such as copper, silver, and mercury.
-
Cyanophenyl Group: The benzonitrile substructure is a key feature of this molecule. Benzonitrile and its derivatives are known to exhibit toxicity.[1][2] Some benzonitrile herbicides have demonstrated high cytotoxicity in vitro on hepatic cell lines.[2] The cyano group itself can be a source of toxicity, and while the nitrile is generally less acutely toxic than inorganic cyanide salts, it can be metabolized in vivo to release cyanide, which is a potent inhibitor of cellular respiration. The cyanophenyl group is also an electron-withdrawing group, which can influence the reactivity of the molecule.[3]
-
Propiolate Ester: Propiolate esters are reactive electrophiles and can participate in a variety of chemical reactions. While not as acutely hazardous as the other functional groups, their reactivity warrants careful handling to avoid unintended reactions.
Given this composite of reactive and potentially toxic functionalities, this compound should be treated as a hazardous substance with the potential for both acute and chronic health effects, as well as physical hazards related to its reactivity.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transfer (Solid) | Safety glasses with side shields | Nitrile gloves (double-gloving recommended) | Full-length lab coat | Not generally required if performed in a certified chemical fume hood. |
| Handling in Solution | Chemical splash goggles | Nitrile gloves | Full-length lab coat | Not generally required if performed in a certified chemical fume hood. |
| Reaction Setup and Work-up | Chemical splash goggles and a face shield | Nitrile gloves | Full-length, flame-retardant lab coat | Recommended if there is a potential for aerosol generation or if working outside of a fume hood. |
| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a lab coat | Air-purifying respirator with an appropriate organic vapor/acid gas cartridge. |
Step-by-Step Safe Handling Protocol
Adherence to a strict, step-by-step protocol is critical for minimizing exposure and mitigating risks. The following workflow is designed to guide you through the entire process of using this compound in a research setting.
Receiving and Storage
-
Inspect Upon Receipt: Upon receiving the container, visually inspect it for any signs of damage or leakage. If the container is compromised, do not open it. Isolate it in a fume hood and contact your institution's Environmental Health and Safety (EHS) office immediately.
-
Labeling: Ensure the container is clearly labeled with the full chemical name, date of receipt, and any relevant hazard warnings.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from sources of heat, ignition, and direct sunlight. It should be stored separately from strong oxidizing agents, strong bases, and metals that can form explosive acetylides (e.g., copper, silver, mercury).
Experimental Procedures
All work with this compound must be performed in a certified chemical fume hood.
-
Preparation: Before starting any experiment, ensure that all necessary PPE is readily available and in good condition. Have a spill kit specifically for reactive and toxic chemicals accessible.
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within the fume hood.
-
Use a disposable weighing boat or glassine paper to avoid contaminating balances.
-
Handle the solid with spatulas made of non-sparking materials.
-
Close the primary container tightly immediately after use.
-
-
Reaction Setup:
-
When setting up a reaction, ensure all glassware is free of cracks and is securely clamped.
-
If heating the reaction, use a well-controlled heating mantle or oil bath. Avoid open flames.
-
Maintain an inert atmosphere (e.g., nitrogen or argon) if the reaction is sensitive to air or moisture, which can also help to mitigate the risk of explosive decomposition of the alkyne.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction for any signs of an uncontrolled exotherm or pressure buildup.
-
Quench the reaction carefully, preferably at a low temperature, with a suitable quenching agent.
-
During work-up, be mindful of the potential for the compound to be present in all phases (organic and aqueous). Handle all waste streams as hazardous.
-
Operational and Disposal Plans: A Cradle-to-Grave Approach
A responsible chemical handling plan extends beyond the experiment itself. A clear and compliant disposal plan is a critical component of laboratory safety.
Waste Segregation
-
Solid Waste: All disposable items contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste:
-
Organic Waste: Collect all organic solutions containing the compound in a labeled hazardous waste container for halogen-free organic solvents.
-
Aqueous Waste: Aqueous layers from extractions that may contain traces of the compound should also be treated as hazardous waste and collected in a separate, labeled container. Do not pour any waste containing this compound down the drain.
-
-
Sharps Waste: Any needles or other sharps used for transfer should be disposed of in a designated sharps container.
Decontamination
-
Glassware: All glassware that has been in contact with this compound should be decontaminated before being washed. Rinse the glassware with a small amount of an appropriate organic solvent (e.g., acetone or ethyl acetate) and collect the rinsate as hazardous waste.
-
Work Surfaces: In case of a spill, decontaminate the affected area in the fume hood. Absorb the spill with an inert absorbent material (e.g., vermiculite or sand). Collect the contaminated absorbent in a sealed container for hazardous waste disposal. The area should then be wiped with a cloth dampened with a suitable solvent, and the cloth also disposed of as hazardous waste.
Visualizing the Safe Handling Workflow
To provide a clear, at-a-glance overview of the critical safety checkpoints, the following workflow diagram has been created using the DOT language.
Caption: Workflow for the safe handling of this compound.
Conclusion: Fostering a Culture of Safety
The responsible handling of reactive and potentially toxic chemicals like this compound is a cornerstone of scientific integrity and professional responsibility. By understanding the inherent hazards of the molecule's functional groups and adhering to the detailed protocols outlined in this guide, researchers can significantly mitigate risks and ensure a safe laboratory environment. This proactive approach to safety not only protects individuals but also fosters a culture of conscientiousness and excellence in research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
